Product packaging for Arprinocid-N-oxide(Cat. No.:CAS No. 55779-19-6)

Arprinocid-N-oxide

Cat. No.: B1216231
CAS No.: 55779-19-6
M. Wt: 293.68 g/mol
InChI Key: PUVNMSNIOJELAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arprinocid-N-oxide is a key oxidative metabolite of the anticoccidial agent arprinocid and is recognized for its potent biological activity in scientific research. Studies indicate that this compound is the primary active moiety responsible for the anticoccidial effects observed in vivo, demonstrating significantly greater potency against parasites like Eimeria tenella compared to the parent compound . Its mechanism of action is distinct from arprinocid, which acts as a purine transport inhibitor. Research suggests that this compound binds directly to cytochrome P-450 in microsomes, leading to the destruction of the endoplasmic reticulum and ultimately causing cell death in target parasites . This cytochrome P-450 mediated action is a critical part of its anticoccidial mechanism. Beyond its application in veterinary parasitology, this compound has also been investigated for its efficacy against Toxoplasma gondii in vitro, showing a cidal effect without toxicity to host cells, highlighting its value in protozoan parasite research . The compound is typically produced in vivo through the metabolism of arprinocid by liver microsomes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClFN5O B1216231 Arprinocid-N-oxide CAS No. 55779-19-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55779-19-6

Molecular Formula

C12H9ClFN5O

Molecular Weight

293.68 g/mol

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methyl]-1-hydroxypurin-6-imine

InChI

InChI=1S/C12H9ClFN5O/c13-8-2-1-3-9(14)7(8)4-18-5-16-10-11(15)19(20)6-17-12(10)18/h1-3,5-6,15,20H,4H2

InChI Key

PUVNMSNIOJELAB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN(C3=N)O)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN(C3=N)O)F

Synonyms

arprinocid-1-N-oxide
arprinocid-N-oxide

Origin of Product

United States

Foundational & Exploratory

Unraveling the Anticoccidial Action of Arprinocid-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid, a potent anticoccidial agent, undergoes metabolic activation in the host to its active form, Arprinocid-N-oxide. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its interaction with the cytochrome P-450 enzyme system and the subsequent effects on the endoplasmic reticulum of the target parasite, Eimeria tenella. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the proposed pathways and experimental workflows to serve as a comprehensive resource for researchers in parasitology and drug development.

Core Mechanism of Action: Cytochrome P-450 Mediated Endoplasmic Reticulum Destruction

The primary mechanism of action of this compound is not direct inhibition of a specific parasitic enzyme, but rather a sophisticated process of metabolic activation and subsequent cellular disruption. The core of this mechanism lies in its interaction with the host and parasite's cytochrome P-450 (CYP) enzyme system, leading to the destruction of the endoplasmic reticulum (ER), a critical organelle for protein synthesis and cellular homeostasis.

Arprinocid itself is a prodrug and is metabolized in the liver of the host animal to its active metabolite, Arprinocid-1-N-oxide.[1] This N-oxide metabolite is the key player in the anticoccidial activity.

The proposed mechanism unfolds as follows:

  • Binding to Cytochrome P-450: this compound directly binds to the microsomal cytochrome P-450 enzyme system.[1] This interaction is a critical initiating step.

  • Microsomal Metabolism: The binding event triggers a P-450-mediated metabolism of the this compound molecule.[1]

  • Endoplasmic Reticulum Destruction: This metabolic process is thought to generate reactive intermediates that lead to the destruction of the endoplasmic reticulum.[1] This is observed morphologically as the dilation of the rough endoplasmic reticulum, resulting in the formation of cellular vacuoles.[1]

  • Cell Death: The extensive damage to the endoplasmic reticulum disrupts essential cellular functions, ultimately leading to the death of the parasite.[1]

Notably, studies have shown that Arprinocid and its N-oxide metabolite do not bind to calf thymus DNA and have no effect on the synthesis of DNA, RNA, or proteins in HeLa cells, nor do they affect the respiration rate of Eimeria tenella mitochondria.[1] This specificity points towards the ER as the primary target of its cytotoxic action.

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

cluster_host Host Liver Cell cluster_parasite Eimeria tenella Cell Arprinocid Arprinocid (Prodrug) Metabolism Metabolism Arprinocid->Metabolism Arprinocid_N_oxide This compound (Active Metabolite) Metabolism->Arprinocid_N_oxide Arprinocid_N_oxide_parasite This compound Arprinocid_N_oxide->Arprinocid_N_oxide_parasite Enters CYP450 Cytochrome P-450 Arprinocid_N_oxide_parasite->CYP450 Binds to ER Endoplasmic Reticulum CYP450->ER Metabolically activates to damage Vacuolation Vacuole Formation ER->Vacuolation Leads to CellDeath Cell Death Vacuolation->CellDeath Results in

Proposed mechanism of action of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of Arprinocid and its N-oxide metabolite.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineParameterValueReference
HeLaID505.0 ppm[1]

Table 2: Efficacy of Arprinocid Against Eimeria Species

Eimeria SpeciesParameterConcentration (ppm)EffectReference
E. tenellaElimination of oocyst production50<5% of controls
E. maximaElimination of oocyst production70<5% of controls
E. mivatiElimination of oocyst production60<5% of controls
E. necatrixElimination of oocyst production60<5% of controls
E. brunettiElimination of oocyst production60<5% of controls
E. acervulinaElimination of oocyst production60Complete elimination (one field strain)
E. acervulinaElimination of oocyst production70Oocysts still numerous (second field strain)
E. maximaPrevention of oocyst sporulation≥ 30No sporulation observed
E. mivatiPrevention of oocyst sporulation≥ 30No sporulation observed
Various speciesPrevention of oocyst sporulation30 - 70Varied by strain

Table 3: Effect of Arprinocid on Eimeria tenella Oocyst Production at Different Inoculum Levels

Inoculum Level (sporulated oocysts/bird)Treatment (50 ppm Arprinocid)Oocyst Production ReductionSignificanceReference
64MedicatedStatistically significantP < 0.05
250MedicatedStatistically significantP < 0.05
1,000MedicatedNumerical reductionNot stated
>1,000MedicatedNo difference observedNot stated

Experimental Protocols

This section details the methodologies for the key experiments that form the basis of our understanding of this compound's mechanism of action.

Cytochrome P-450 Interaction Assays

Objective: To determine if this compound directly interacts with the cytochrome P-450 enzyme system.

A. Drug-Induced Visible Absorption Difference Spectroscopy

  • Principle: This technique measures the spectral changes in cytochrome P-450 upon ligand binding. The binding of a substrate or inhibitor to the heme iron of CYP450 can cause a shift in the Soret peak of the absorption spectrum, which can be detected as a characteristic difference spectrum.

  • Protocol:

    • Preparation of Microsomes: Isolate liver microsomes from rats (or other suitable host) according to standard procedures involving differential centrifugation.

    • Spectrophotometer Setup: Use a dual-beam spectrophotometer capable of recording difference spectra.

    • Sample Preparation:

      • To the sample cuvette, add a buffered solution containing the microsomal suspension.

      • To both the sample and reference cuvettes, add a small volume of the solvent used to dissolve this compound to establish a baseline.

      • Record the baseline spectrum.

    • Addition of this compound: Add a small, precise volume of a stock solution of this compound to the sample cuvette. Add an equal volume of solvent to the reference cuvette.

    • Spectral Measurement: Immediately record the difference spectrum over a wavelength range that includes the Soret peak (typically 350-500 nm).

    • Data Analysis: Analyze the resulting difference spectrum for characteristic peaks and troughs that indicate a direct interaction with the cytochrome P-450 heme.

B. Electron Paramagnetic Resonance (EPR) Spectroscopy

  • Principle: EPR spectroscopy is used to study molecules with unpaired electrons, such as the ferric iron in the heme of cytochrome P-450. Changes in the coordination environment of the heme iron upon ligand binding can be detected as alterations in the EPR signal.

  • Protocol:

    • Sample Preparation: Prepare a concentrated solution of rat liver microsomes in a suitable buffer.

    • Addition of this compound: Add this compound to the microsomal suspension.

    • Freezing: Rapidly freeze the sample in liquid nitrogen to trap the paramagnetic species.

    • EPR Measurement: Record the EPR spectrum at cryogenic temperatures (e.g., 77 K) using an EPR spectrometer.

    • Data Analysis: Analyze the g-values and line shapes of the EPR signal to determine changes in the spin state and coordination of the heme iron, which are indicative of a direct binding event.

The following diagram provides a workflow for the cytochrome P-450 interaction experiments.

start Start prep_microsomes Prepare Liver Microsomes start->prep_microsomes split Divide Microsome Suspension prep_microsomes->split diff_spec_path Difference Spectroscopy split->diff_spec_path epr_path EPR Spectroscopy split->epr_path add_drug_spec Add this compound to Sample Cuvette diff_spec_path->add_drug_spec add_drug_epr Add this compound to Microsomes epr_path->add_drug_epr record_spec Record Difference Spectrum add_drug_spec->record_spec analyze_spec Analyze Spectral Shifts record_spec->analyze_spec conclusion Conclusion: Direct Binding to Cytochrome P-450 analyze_spec->conclusion freeze_epr Freeze Sample in Liquid Nitrogen add_drug_epr->freeze_epr record_epr Record EPR Spectrum freeze_epr->record_epr analyze_epr Analyze EPR Signal Changes record_epr->analyze_epr analyze_epr->conclusion

Workflow for Cytochrome P-450 interaction assays.
Assessment of Endoplasmic Reticulum Damage

Objective: To visualize and quantify the morphological changes in the endoplasmic reticulum of cells treated with this compound.

A. Transmission Electron Microscopy (TEM) for Vacuole Formation

  • Principle: TEM provides high-resolution images of the internal structures of cells, allowing for the direct visualization of changes to organelles like the endoplasmic reticulum.

  • Protocol:

    • Cell Culture and Treatment: Culture HeLa cells or isolate Eimeria tenella merozoites. Treat the cells with this compound (e.g., 5.0 ppm for HeLa cells) for a specified period. Include untreated control cells.

    • Fixation: Fix the cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide) to preserve the cellular ultrastructure.

    • Dehydration and Embedding: Dehydrate the fixed cells through a graded series of ethanol and embed them in a resin (e.g., Epon).

    • Sectioning: Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.

    • Staining: Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

    • Imaging: Examine the sections using a transmission electron microscope and capture images of the endoplasmic reticulum and any resulting vacuoles.

    • Quantification:

      • Capture multiple images from both treated and control groups.

      • Use image analysis software (e.g., ImageJ) to quantify the number and size of vacuoles per cell.

      • Measure the area of the endoplasmic reticulum and the vacuolated area to determine the extent of damage.

The logical relationship between this compound treatment and the observed cellular effects is depicted in the following diagram.

Arprinocid_N_oxide This compound Treatment CYP450_Interaction Interaction with Cytochrome P-450 Arprinocid_N_oxide->CYP450_Interaction Initiates ER_Damage Endoplasmic Reticulum Damage CYP450_Interaction->ER_Damage Causes Vacuole_Formation Cellular Vacuolation ER_Damage->Vacuole_Formation Manifests as Cell_Death Parasite Cell Death Vacuole_Formation->Cell_Death Leads to

Logical flow of this compound's cytotoxic effects.

Conclusion

The mechanism of action of this compound is a multi-step process initiated by its binding to the cytochrome P-450 enzyme system. Subsequent metabolic activation leads to the destruction of the endoplasmic reticulum, a novel mechanism among anticoccidial drugs. This targeted disruption of a vital cellular organelle results in the formation of vacuoles and ultimately leads to the death of the Eimeria parasite. The quantitative data on its efficacy against various Eimeria species, combined with the detailed understanding of its molecular action, provides a solid foundation for its use in veterinary medicine and for the future development of novel antiparasitic agents. This technical guide provides researchers with the fundamental knowledge and experimental frameworks to further investigate this and similar compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of Arprinocid-N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid, a potent anticoccidial agent, undergoes metabolic transformation to its active form, Arprinocid-N-oxide. This technical guide provides a comprehensive overview of the plausible synthesis and detailed characterization of this compound, aimed at facilitating research and development in veterinary medicine and parasitology. This document outlines a likely synthetic protocol based on established N-oxidation methodologies for adenine derivatives and details the expected analytical characterization, including spectroscopic and chromatographic techniques. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Arprinocid, chemically known as 9-(2-chloro-6-fluorobenzyl)adenine, is a crucial veterinary drug used to control coccidiosis in poultry. Its efficacy is attributed to its in vivo oxidation to this compound. The N-oxide metabolite is the biologically active compound that exerts the anticoccidial effect.[1][2] Understanding the synthesis and characterization of this compound is paramount for structure-activity relationship (SAR) studies, development of new analogs, and for regulatory and quality control purposes. This guide presents a theoretical yet practical approach to the synthesis and comprehensive characterization of this important metabolite.

Plausible Synthesis of this compound

The chemical synthesis of this compound, or 9-(2-chloro-6-fluorobenzyl)adenine-1-N-oxide, can be achieved through the direct oxidation of Arprinocid. The adenine ring system is susceptible to oxidation at the N1 position. A common and effective method for the N-oxidation of such heterocyclic compounds is the use of peroxy acids.

Experimental Protocol: Oxidation of Arprinocid

Reagents and Materials:

  • Arprinocid

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolution: Dissolve Arprinocid in a suitable organic solvent, such as dichloromethane (DCM), in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath. Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Characterization
Technique Expected Observations
¹H NMR A downfield shift of the protons on the adenine ring, particularly H2 and H8, compared to the parent Arprinocid, due to the deshielding effect of the N-oxide group. The signals corresponding to the 2-chloro-6-fluorobenzyl moiety would also be present.
¹³C NMR Shifts in the carbon signals of the purine ring, especially for the carbons adjacent to the N1-oxide.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of this compound (C₁₂H₉ClFN₅O).
Infrared (IR) Spectroscopy Appearance of a characteristic N-O stretching vibration band, typically in the region of 1200-1300 cm⁻¹.
UV-Vis Spectroscopy A shift in the maximum absorption wavelength (λmax) compared to Arprinocid, indicating the modification of the electronic structure of the purine ring.
Chromatographic Analysis
Technique Expected Results
Thin-Layer Chromatography (TLC) The N-oxide product is expected to have a lower Rf value than the starting Arprinocid due to its increased polarity.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak in the chromatogram indicating the purity of the synthesized compound. The retention time will differ from that of Arprinocid.

Visualized Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow Arprinocid Arprinocid in DCM mCPBA m-CPBA Addition Arprinocid->mCPBA 1. Reaction Oxidation Reaction mCPBA->Reaction 2. Quenching Quenching (NaHCO3) Reaction->Quenching 3. Extraction Liquid-Liquid Extraction Quenching->Extraction 4. Drying Drying (MgSO4) Extraction->Drying 5. Concentration Concentration Drying->Concentration 6. Purification Column Chromatography Concentration->Purification 7. Product This compound Purification->Product 8. Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR (¹H, ¹³C) Structure Structural Elucidation NMR->Structure MS Mass Spectrometry MS->Structure IR IR Spectroscopy IR->Structure UV UV-Vis Spectroscopy UV->Structure TLC TLC Purity Purity Confirmation TLC->Purity HPLC HPLC HPLC->Purity Product Synthesized this compound Product->NMR Product->MS Product->IR Product->UV Product->TLC Product->HPLC MoA_Pathway Arprinocid Arprinocid (Administered) Metabolism Hepatic Metabolism (Oxidation) Arprinocid->Metabolism Arprinocid_N_oxide This compound (Active Metabolite) Metabolism->Arprinocid_N_oxide Coccidia Eimeria tenella (Coccidia) Arprinocid_N_oxide->Coccidia CytochromeP450 Cytochrome P-450 Interaction Coccidia->CytochromeP450 ER_Stress Endoplasmic Reticulum Stress CytochromeP450->ER_Stress Cell_Death Parasite Cell Death ER_Stress->Cell_Death

References

Arprinocid-N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid-N-oxide is the primary active metabolite of the anticoccidial agent Arprinocid. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, proposed mechanism of action, and available quantitative data on its biological activity. Detailed experimental methodologies, where available, are provided to support further research and development.

Chemical and Physical Properties

This compound is a purine derivative and the N-oxide metabolite of Arprinocid. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 55779-19-6[1]
Chemical Formula C₁₂H₉ClFN₅O[1]
Molecular Weight 293.69 g/mol [1]
IUPAC Name 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine 1-oxide[1]
Synonyms Arprinocid-1-N-oxide[1]

Mechanism of Action

The anticoccidial activity of Arprinocid is primarily attributed to its metabolite, this compound. The proposed mechanism of action involves the host's metabolic machinery to exert its effect on the parasite.

This compound's primary mode of action is through its interaction with the cytochrome P-450 enzyme system within the host cell. This interaction is believed to lead to a cascade of events that ultimately cause the destruction of the parasite's endoplasmic reticulum, leading to cell death.[2] This effect on the endoplasmic reticulum has been observed as cellular vacuole formation in both HeLa cells and Eimeria tenella merozoites.[2] The inhibition of this toxic effect by SKF-525A, a known inhibitor of microsomal drug metabolism, further supports the involvement of the cytochrome P-450 system.[2]

Interestingly, unlike its parent compound, the anticoccidial action of this compound is not reversed by excess hypoxanthine, suggesting that its mechanism is not primarily due to the inhibition of purine transport.[3]

cluster_HostCell Host Cell cluster_Parasite Eimeria Parasite cluster_Inhibitor Inhibition Arprinocid Arprinocid P450 Cytochrome P-450 Enzyme System Arprinocid->P450 Metabolism Arprinocid_N_oxide This compound (Active Metabolite) Arprinocid_N_oxide_in_parasite This compound Arprinocid_N_oxide->Arprinocid_N_oxide_in_parasite Enters Parasite P450->Arprinocid_N_oxide Produces ER Endoplasmic Reticulum CellDeath Cell Death ER->CellDeath Destruction leads to Arprinocid_N_oxide_in_parasite->ER Interacts with (Mechanism unclear) SKF_525A SKF-525A SKF_525A->P450 Inhibits

Proposed mechanism of action for this compound.

Quantitative Data

The biological activity of this compound has been quantified in in vitro studies. It demonstrates significantly greater potency than its parent compound, Arprinocid.

AssayCell Line / OrganismEndpointThis compoundArprinocidReference
CytotoxicityHeLa CellsID₅₀5.0 ppmNot Reported[2]
Anticoccidial ActivityEimeria tenella in chick kidney epithelial cellsID₅₀0.30 ppm20 ppm[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on the available literature, the following methodologies can be inferred.

Synthesis of this compound

A general method for the synthesis of N-oxides from their corresponding amine precursors involves oxidation. While a specific protocol for this compound is not available, a plausible approach would involve the following steps:

  • Dissolution: Arprinocid is dissolved in a suitable organic solvent, such as dichloromethane or chloroform.

  • Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the reaction mixture is washed to remove excess oxidizing agent and byproducts. The crude product is then purified, for example, by column chromatography, to yield pure this compound.

Start Arprinocid Solvent Dissolve in Organic Solvent Start->Solvent Oxidant Add Oxidizing Agent (e.g., m-CPBA) Solvent->Oxidant Reaction Reaction at Controlled Temperature Oxidant->Reaction Monitoring Monitor Progress (TLC/HPLC) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification End This compound Purification->End

General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (HeLa Cells)

The cytotoxicity of this compound in HeLa cells can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar cell viability assay.

  • Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The ID₅₀ value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anticoccidial Assay (Eimeria tenella)

The anticoccidial activity of this compound can be assessed in an in vitro model using primary chick kidney epithelial cells infected with Eimeria tenella sporozoites.

  • Cell Culture: Primary chick kidney epithelial cells are isolated and cultured in a suitable medium.

  • Infection: Confluent cell monolayers are infected with freshly excysted Eimeria tenella sporozoites.

  • Treatment: After allowing the sporozoites to invade the host cells, the culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The infected cells are incubated for a period sufficient to allow for the development of the parasite's intracellular stages (e.g., schizonts).

  • Assessment of Parasite Development: The effect of the compound on parasite development is quantified. This can be done by various methods, such as:

    • Microscopic examination: Counting the number of developed schizonts per field of view.

    • Molecular methods: Quantifying parasite DNA or RNA using qPCR or RT-qPCR.

    • Reporter assays: Using genetically modified parasites that express a reporter gene (e.g., luciferase or GFP).

  • Data Analysis: The extent of parasite development in the treated groups is compared to that in the untreated control group. The ID₅₀ value is calculated from the dose-response curve.

Conclusion

This compound is the potent, active metabolite of the anticoccidial drug Arprinocid. Its mechanism of action is linked to the cytochrome P-450 system and results in the destruction of the parasite's endoplasmic reticulum. The quantitative data available demonstrates its significantly higher in vitro activity compared to its parent compound. The experimental protocols outlined in this guide provide a framework for further investigation into the properties and potential applications of this compound.

References

The Ascendance of a Metabolite: An In-depth Technical Guide to the Discovery and History of Arprinocid-N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of veterinary medicine, the control of coccidiosis, a parasitic disease of the intestinal tract, has been a significant challenge. Arprinocid, a purine analogue developed by Merck & Co. in the 1970s, emerged as a potent anticoccidial agent. However, subsequent research revealed a fascinating chapter in its story: the discovery that its therapeutic efficacy was not due to the compound itself, but rather to its metabolite, Arprinocid-N-oxide. This technical guide provides a comprehensive overview of the discovery, history, and known technical details of this compound, consolidating available data for researchers in drug development and parasitology.

Discovery and History

The journey to understanding this compound began with the development of its parent compound, Arprinocid (9-(2-chloro-6-fluorobenzyl)-9H-purin-6-amine), by Merck Sharp & Dohme Research Laboratories. A patent for Arprinocid was filed in 1978.[1] Early studies focused on the efficacy of Arprinocid in poultry, where it was shown to be effective in controlling various species of Eimeria, the causative agent of coccidiosis, at dietary concentrations ranging from 30 to 90 parts per million (ppm).

The pivotal discovery that Arprinocid was a prodrug came from metabolic studies. Research demonstrated that in chickens, Arprinocid is rapidly metabolized to several compounds, with Arprinocid-1-N-oxide being a key metabolite.[2] Studies in the early 1980s were instrumental in elucidating the superior anticoccidial activity of this N-oxide metabolite. It was observed that the livers of chickens fed a diet containing 70 ppm of Arprinocid contained both the parent drug (0.64 ppm) and Arprinocid-1-N-oxide (0.33 ppm).[3] This finding prompted further investigation into the biological activity of the metabolite itself.

Mechanism of Action

The mode of action of this compound is distinct from its parent compound and centers on its interaction with the parasite's cellular machinery. It is proposed that the anticoccidial action of this compound is mediated through its binding to cytochrome P-450 in the parasite. This interaction is believed to trigger a cascade of events leading to the destruction of the endoplasmic reticulum, ultimately causing cell death.[2]

A key differentiator in the mechanism between the parent compound and its N-oxide metabolite is the effect of purine salvage pathways. The anticoccidial action of Arprinocid in vitro can be partially reversed by the presence of excess hypoxanthine, suggesting an interference with purine transport. In contrast, the activity of this compound is not affected by hypoxanthine, indicating a different primary mechanism of action that is not principally related to the inhibition of purine transport.[3]

G cluster_metabolism In Vivo Metabolism (Chicken Liver) cluster_action Mechanism of Anticoccidial Action Arprinocid Arprinocid Metabolism Hepatic Metabolism (Cytochrome P-450) Arprinocid->Metabolism Oxidation Arprinocid_N_oxide This compound (Active Metabolite) Metabolism->Arprinocid_N_oxide Other_metabolites Other Metabolites Metabolism->Other_metabolites Arprinocid_N_oxide_action This compound Cytochrome_P450 Parasite Cytochrome P-450 Arprinocid_N_oxide_action->Cytochrome_P450 Binds to ER_disruption Endoplasmic Reticulum Destruction Cytochrome_P450->ER_disruption Leads to Cell_death Parasite Cell Death ER_disruption->Cell_death Causes

Caption: Metabolic activation of Arprinocid and the proposed mechanism of action of this compound.

Quantitative Data

The available quantitative data highlights the superior potency of this compound compared to its parent compound.

Table 1: In Vitro Efficacy against Eimeria tenella

Compound ID50 (ppm) in Chick Kidney Epithelial Cells
Arprinocid 20
This compound 0.30

Data from Wang & Simashkevich (1980)[3]

Table 2: In Vitro Toxicity Data

Compound Cell Line ID50 (ppm)

| this compound | HeLa | 5.0 |

Experimental Protocols

In Vitro Efficacy Testing

The in vitro anticoccidial activity of Arprinocid and this compound was assessed using primary chick kidney epithelial cell cultures infected with Eimeria tenella.

General Workflow:

  • Cell Culture: Primary epithelial cells were isolated from chick kidneys and cultured in appropriate media.

  • Parasite Infection: Confluent cell monolayers were infected with sporozoites of E. tenella.

  • Drug Treatment: Various concentrations of Arprinocid and this compound were added to the culture medium.

  • Assessment of Development: The development of the parasite within the host cells was monitored, likely through microscopic examination.

  • ID50 Determination: The concentration of each compound that inhibited parasite development by 50% (ID50) was calculated.

G start Start culture Culture Primary Chick Kidney Epithelial Cells start->culture infect Infect Cells with E. tenella Sporozoites culture->infect treat Add Test Compounds (Arprinocid / N-oxide) infect->treat incubate Incubate treat->incubate assess Assess Parasite Development incubate->assess calculate Calculate ID50 assess->calculate end End calculate->end

Caption: Generalized workflow for in vitro efficacy testing of anticoccidial compounds.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of N-oxides from parent amine compounds is a common transformation in medicinal chemistry. A general approach would likely involve the oxidation of Arprinocid.

Plausible Synthetic Approach: The conversion of an N-heterocyclic compound like Arprinocid to its N-oxide is typically achieved using an oxidizing agent. Common reagents for this transformation include hydrogen peroxide or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Generalized Reaction Scheme: Arprinocid + Oxidizing Agent (e.g., H₂O₂, m-CPBA) → this compound

This reaction would be carried out in a suitable solvent, and the product would be isolated and purified using standard techniques such as chromatography.

Conclusion

The story of this compound is a compelling example of a metabolite being the true active therapeutic agent. Its discovery underscored the importance of metabolic studies in drug development. With a significantly lower ID50 against Eimeria tenella compared to its parent compound, this compound represents a more potent anticoccidial agent. While a detailed synthesis protocol and extensive in vivo and pharmacokinetic data for the N-oxide itself remain to be fully documented in publicly accessible literature, the foundational research provides a strong basis for further investigation into this and other N-oxide metabolites as potential therapeutic candidates. This guide serves as a valuable resource for researchers by consolidating the key technical information available on this important veterinary drug metabolite.

References

Arprinocid-N-oxide: A Technical Overview of its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arprinocid-N-oxide is the N-oxide metabolite of Arprinocid, a coccidiostat agent used in veterinary medicine to combat parasitic infections. As a metabolite, understanding its distinct physical and chemical characteristics is crucial for comprehensive toxicological and pharmacological evaluation. This technical guide provides an in-depth summary of the known physical and chemical properties of this compound, details common experimental protocols for their determination, and illustrates its proposed mechanism of action.

Core Physical and Chemical Data

While specific experimental data for this compound is not extensively published, the following information has been compiled from available resources.[1] General properties characteristic of aromatic N-oxides can also be considered for a holistic understanding.[2][3]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 55779-19-6--INVALID-LINK--
Chemical Formula C₁₂H₉ClFN₅O--INVALID-LINK--
Molecular Weight 293.69 g/mol --INVALID-LINK--
Exact Mass 293.0480 u--INVALID-LINK--
Appearance Solid powder--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
Storage Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.--INVALID-LINK--
Stability Stable for several weeks under standard shipping conditions.--INVALID-LINK--
Table 2: Elemental Analysis of this compound
ElementPercentage
Carbon (C)49.08%
Hydrogen (H)3.09%
Chlorine (Cl)12.07%
Fluorine (F)6.47%
Nitrogen (N)23.85%
Oxygen (O)5.45%

Source: --INVALID-LINK--

Spectral Data (Representative)

Mass Spectrometry: The protonated molecule [M+H]⁺ would be expected around m/z 294.055. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would result in a fragment ion [M+H-O]⁺ corresponding to the parent compound, Arprinocid.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic N-oxide typically displays characteristic bands. The N-O stretching vibration is a key indicator, usually appearing in the region of 1300-1200 cm⁻¹. Other expected signals would include C-H stretching of the aromatic and benzyl groups, C=C and C=N stretching vibrations of the purine ring system, and C-Cl and C-F stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the chloro-fluorophenyl ring and the purine ring system. A characteristic signal for the benzylic methylene (-CH₂-) protons would also be present. The chemical shifts of the purine ring protons would likely be influenced by the N-oxide group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 12 carbon atoms in the molecule, including those of the aromatic rings and the benzylic carbon. The carbons of the purine ring, particularly those adjacent to the N-oxide, would show a shift in their resonance compared to the parent compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of a small molecule pharmaceutical compound like this compound.

Melting Point Determination

The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

  • A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.

  • The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

  • The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, as it is known to be soluble in DMSO) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation (Solid): A small amount of this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

  • Data Analysis: The absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed to determine the molecular weight and structural features of the compound.

Mechanism of Action: A Conceptual Workflow

The anticoccidial action of this compound is believed to be mediated through its interaction with the cytochrome P-450 enzyme system within the parasite.[6] This metabolic interaction leads to the destruction of the endoplasmic reticulum, ultimately causing cell death.[6]

G Conceptual Workflow of this compound's Proposed Mechanism of Action cluster_host Host Cell cluster_parasite Parasite (Eimeria) Arprinocid Arprinocid Arprinocid_N_oxide Arprinocid_N_oxide Arprinocid->Arprinocid_N_oxide Metabolism Arprinocid_N_oxide_entry This compound enters parasite cell Arprinocid_N_oxide->Arprinocid_N_oxide_entry Uptake P450 Cytochrome P-450 System Arprinocid_N_oxide_entry->P450 Metabolism Metabolic Activation P450->Metabolism ER_Stress Endoplasmic Reticulum Stress & Damage Metabolism->ER_Stress Cell_Death Parasite Cell Death ER_Stress->Cell_Death

Caption: Proposed mechanism of this compound.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a small molecule like this compound.

G Experimental Workflow for Physicochemical Characterization cluster_physical Physical Properties cluster_structural Structural Elucidation cluster_purity Purity Assessment Sample This compound Sample MeltingPoint Melting Point Determination Sample->MeltingPoint Solubility Solubility Analysis Sample->Solubility NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis NMR->HPLC IR->HPLC MS->HPLC

Caption: Characterization workflow for small molecules.

References

An In-Depth Technical Guide to the Arprinocid Metabolite: Arprinocid-N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid, an anticoccidial agent used in the poultry industry, undergoes metabolic activation to its primary active form, Arprinocid-N-oxide. This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, and toxicological profile. The document details the metabolic pathway from the parent compound and presents available quantitative data in a structured format. Furthermore, this guide outlines key experimental protocols for the study of this metabolite and visualizes the core concepts through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Arprinocid is a purine analogue developed for the control of coccidiosis in poultry, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. While Arprinocid itself exhibits some activity, its metabolic conversion to this compound is crucial for its potent anticoccidial effects. This N-oxide metabolite is considered the active moiety responsible for the therapeutic efficacy of the parent drug. Understanding the properties and behavior of this compound is therefore essential for optimizing its use, ensuring animal and consumer safety, and for the development of new anticoccidial agents.

Biological Activity and Mechanism of Action

This compound is significantly more potent as an anticoccidial agent than its parent compound, Arprinocid. Studies have shown that in cultures of chick kidney epithelial cells infected with Eimeria tenella, this compound has an ID50 of 0.30 ppm, while the parent drug has an ID50 of 20 ppm[1]. This demonstrates a substantial increase in activity upon N-oxidation.

The mechanism of action of this compound is distinct from that of Arprinocid. While Arprinocid is thought to act by inhibiting the transmembrane transport of purines in the parasite, the anticoccidial action of this compound is not reversed by excess hypoxanthine, indicating a different primary mechanism[1]. The available evidence suggests that the activity of this compound is linked to its interaction with the cytochrome P-450 enzyme system, leading to the destruction of the endoplasmic reticulum and subsequent cell death.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Biological Activity of Arprinocid and this compound against Eimeria tenella

CompoundID50 (ppm) in Chick Kidney Epithelial Cells
Arprinocid20[1]
This compound0.30[1]

Table 2: Residue Levels in Chicken Liver from Birds Fed Arprinocid (70 ppm)

CompoundConcentration (ppm)
Arprinocid0.64[1]
This compound0.33[1]

Table 3: In Vitro Toxicology Data

CompoundCell LineEndpointValue (ppm)
This compoundHeLaID505.0

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide generalized methodologies for key experiments related to this compound, based on standard practices in the field.

Synthesis of this compound

This is a generalized protocol for the N-oxidation of a purine analogue, as a specific protocol for Arprinocid was not found in the reviewed literature.

Principle: The synthesis of N-oxides of purine derivatives can be achieved by direct oxidation of the parent compound using a suitable oxidizing agent, such as a peroxy acid.

Materials:

  • Arprinocid

  • m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve Arprinocid in a suitable solvent such as DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in DCM dropwise to the cooled Arprinocid solution. The molar ratio of m-CPBA to Arprinocid should be optimized, typically starting with a slight excess of the oxidizing agent.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.

Quantification of this compound in Chicken Liver by LC-MS/MS

This is a generalized protocol based on common practices for residue analysis in poultry tissues, as a specific validated method for this compound was not found.

Principle: this compound is extracted from the tissue matrix, purified, and then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity.

Materials:

  • Chicken liver tissue

  • Acetonitrile

  • n-Hexane

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or HLB)

  • Formic acid

  • Methanol

  • Water (LC-MS grade)

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled analogue)

Procedure:

  • Sample Homogenization: Homogenize a known weight of chicken liver tissue.

  • Extraction: Add acetonitrile to the homogenized tissue, vortex thoroughly, and centrifuge to precipitate proteins. Collect the supernatant.

  • Defatting: Add n-hexane to the supernatant, vortex, and centrifuge. Discard the upper n-hexane layer to remove lipids.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the defatted extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

    • Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid to improve ionization.

      • Flow Rate: Optimized for the column dimensions.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Create a calibration curve using the analytical standard and calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.

In Vitro Cytotoxicity Assay (ID50 Determination) in HeLa Cells

This is a generalized protocol for determining the half-maximal inhibitory concentration (ID50) of a compound in a cell line like HeLa.

Principle: The cytotoxicity of this compound is assessed by exposing HeLa cells to a range of concentrations of the compound and measuring the resulting cell viability. The ID50 is the concentration that reduces cell viability by 50%.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the ID50 value.

Visualizations

Metabolic Pathway of Arprinocid to this compound

Arprinocid_Metabolism Arprinocid Arprinocid (9-(2-chloro-6-fluorobenzyl)adenine) Arprinocid_N_oxide This compound (Active Metabolite) Arprinocid->Arprinocid_N_oxide N-oxidation CYP450 Cytochrome P450 Enzymes (in Liver Microsomes) CYP450->Arprinocid_N_oxide

Caption: Metabolic activation of Arprinocid to this compound by cytochrome P450 enzymes.

Experimental Workflow for Quantification in Chicken Liver

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Liver Tissue Extraction 2. Acetonitrile Extraction Homogenization->Extraction Defatting 3. n-Hexane Defatting Extraction->Defatting SPE 4. Solid-Phase Extraction (SPE) Defatting->SPE LC_MSMS 5. LC-MS/MS Analysis SPE->LC_MSMS Quantification 6. Quantification LC_MSMS->Quantification

Caption: Workflow for the analysis of this compound in chicken liver samples.

Logical Relationship of Biological Activity

Activity_Relationship Arprinocid Arprinocid Metabolism Metabolic Activation (N-oxidation) Arprinocid->Metabolism Arprinocid_N_oxide This compound Metabolism->Arprinocid_N_oxide Anticoccidial_Effect Potent Anticoccidial Effect (ID50 = 0.30 ppm) Arprinocid_N_oxide->Anticoccidial_Effect  leads to

Caption: Arprinocid requires metabolic activation to exert its full anticoccidial effect.

Conclusion

This compound is the key pharmacologically active metabolite of the anticoccidial drug Arprinocid. Its enhanced potency compared to the parent compound underscores the importance of metabolic activation in its therapeutic effect. The mechanism of action appears to be multifactorial, involving the cytochrome P-450 system and leading to cellular damage in the target parasite. This guide provides a foundational understanding of this compound for researchers and professionals, summarizing the available data and outlining essential experimental approaches. Further research is warranted to fully elucidate the specific cytochrome P450 isozymes involved in its formation, to develop and validate specific and robust analytical methods for its detection in various matrices, and to further explore its toxicological profile. Such studies will contribute to the safer and more effective use of Arprinocid in veterinary medicine and aid in the discovery of next-generation anticoccidial therapies.

References

Arprinocid-N-oxide and Cytochrome P-450 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Arprinocid-N-oxide and Cytochrome P-450

Arprinocid is a purine analogue developed for the control of coccidiosis in poultry. Its biological activity is dependent on its metabolic activation to this compound. The cytochrome P-450 superfamily of enzymes, primarily located in the endoplasmic reticulum of hepatocytes, are crucial for the metabolism of a vast array of xenobiotics, including drugs, toxins, and carcinogens.[1][2][3] These enzymes play a central role in drug efficacy and toxicity.[2] The interaction between this compound and CYP450 is a critical determinant of its therapeutic and toxicological profile.

Mechanism of Interaction

This compound has been shown to directly bind to cytochrome P-450. This interaction is not a simple metabolic clearance pathway but rather a crucial step in the compound's mechanism of action and associated cytotoxicity. The binding and subsequent metabolism by CYP450 are believed to lead to the destruction of the endoplasmic reticulum, ultimately causing cell death. This effect has been observed in both target parasites (Eimeria tenella) and mammalian cells.

A key piece of evidence supporting the role of CYP450 in the activity of this compound is the inhibition of its toxic effects by SKF-525A, a well-known inhibitor of microsomal drug metabolism. The prevention of this compound-induced cellular vacuole formation by SKF-525A strongly indicates that a CYP450-mediated metabolic event is responsible for its cytotoxic effects.

Below is a diagram illustrating the proposed signaling pathway for the action of this compound.

Arprinocid_Pathway Arprinocid Arprinocid Metabolism Hepatic Metabolism Arprinocid->Metabolism ANO This compound Metabolism->ANO Binding Direct Binding ANO->Binding CYP450 Cytochrome P-450 CYP450->Binding ER_Stress Endoplasmic Reticulum Destruction Binding->ER_Stress Cell_Death Cell Death ER_Stress->Cell_Death SKF525A SKF-525A SKF525A->Inhibition Inhibition->Binding

Proposed mechanism of this compound action.

Quantitative Data on this compound-CYP450 Interaction

Detailed quantitative data such as binding affinities (Kd), inhibition constants (Ki), and specific enzyme kinetics (Vmax, Km) for the interaction of this compound with specific cytochrome P-450 isozymes are not extensively reported in the available scientific literature. However, for drug development and regulatory purposes, the determination of these parameters is essential. Below are tables illustrating the types of quantitative data that are critical for characterizing such interactions, with representative values provided for illustrative purposes.

Table 1: Illustrative Enzyme Inhibition Data

CYP IsoformTest CompoundInhibition TypeIC50 (µM)Ki (µM)
CYP3A4This compoundCompetitive[e.g., 5.2][e.g., 2.1]
CYP2D6This compoundNon-competitive[e.g., 12.8][e.g., 15.3]
CYP1A2This compoundNo significant inhibition> 50-
CYP2C9This compoundUncompetitive[e.g., 8.5][e.g., 6.4]

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 2: Illustrative Enzyme Kinetic Data for Metabolism

CYP Isoform SubstrateTest CompoundKm (µM)Vmax (pmol/min/mg protein)
Midazolam (CYP3A4)This compound[e.g., 2.5][e.g., 150]
Dextromethorphan (CYP2D6)This compound[e.g., 10.1][e.g., 85]

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize the interaction between a test compound like this compound and cytochrome P-450 enzymes.

Protocol for Determination of IC50 for CYP450 Inhibition

This protocol is designed to determine the concentration of a test compound that causes 50% inhibition of a specific CYP450 isozyme's activity.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP450 enzymes

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

  • CYP450 isozyme-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitors for each isozyme

  • Acetonitrile or other suitable quenching solvent

  • 96-well microplates

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Prepare serial dilutions of the test compound and positive control inhibitors in the incubation buffer.

  • In a 96-well plate, add the human liver microsomes or recombinant enzymes, the appropriate concentration of the probe substrate, and the test compound/inhibitor dilutions.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol for Determination of Ki and Inhibition Type

This protocol is an extension of the IC50 determination to elucidate the mechanism of inhibition.

Procedure:

  • Follow the IC50 protocol, but with a matrix of varying concentrations of both the test compound and the probe substrate.

  • Typically, at least three concentrations of the test compound and five concentrations of the probe substrate are used.

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentrations.

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk, Dixon plots) and non-linear regression analysis to determine the Ki and the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

The following diagram illustrates a general experimental workflow for a CYP450 inhibition assay.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (this compound) Serial Dilutions Pre_Incubate Pre-incubation (37°C) Test_Compound->Pre_Incubate HLM Human Liver Microsomes / Recombinant CYP450 HLM->Pre_Incubate Substrate Probe Substrate Substrate->Pre_Incubate Add_NADPH Add NADPH (Initiate Reaction) Pre_Incubate->Add_NADPH Incubate Incubation (37°C) Add_NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis of Metabolite Centrifuge->LCMS Data_Analysis Data Analysis (IC50, Ki) LCMS->Data_Analysis

General workflow for a CYP450 inhibition assay.

Conclusion

The interaction between this compound and the cytochrome P-450 enzyme system is fundamental to its biological activity. While the qualitative aspects of this interaction, such as direct binding and CYP450-mediated toxicity, are established, a comprehensive quantitative characterization is lacking in public literature. For drug development professionals working with compounds that are activated by or interact with CYP450 enzymes, the generation of robust quantitative data and the application of standardized experimental protocols, as outlined in this guide, are of paramount importance. Such data is essential for predicting drug-drug interactions, understanding potential toxicities, and fulfilling regulatory requirements. Further research to elucidate the specific CYP450 isozymes involved and to quantify the kinetics of this compound interaction would provide a more complete understanding of its pharmacological profile.

References

Unveiling the Anticoccidial Action of Arprinocid-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the poultry industry. The development of effective anticoccidial agents is paramount for animal welfare and production efficiency. Arprinocid was introduced as a potent anticoccidial agent, and subsequent research has revealed that its primary metabolite, Arprinocid-N-oxide, possesses a distinct and potent mechanism of action. This technical guide provides an in-depth overview of the anticoccidial properties of this compound, focusing on its mechanism of action, and summarizes the available data and experimental approaches for its evaluation.

Mechanism of Action: A Tale of Two Molecules

While Arprinocid and its N-oxide metabolite both exhibit anticoccidial effects, their modes of action are fundamentally different. Arprinocid primarily functions by inhibiting the transmembrane transport of purines, such as hypoxanthine, in Eimeria species. As these parasites are incapable of de novo purine synthesis, this blockade of purine salvage pathways is detrimental to their survival.

In contrast, this compound, the major metabolite of Arprinocid found in the liver of treated chickens, employs a more aggressive mechanism. It is believed to interact with the cytochrome P-450 enzyme system within the parasite's endoplasmic reticulum. This interaction is thought to trigger a cascade of events leading to the destruction of the endoplasmic reticulum, causing extensive cellular damage and ultimately, parasite death. This mechanism highlights a unique metabolic activation of a drug to a more potent form within the host.

Experimental Data

The following tables summarize the key quantitative findings from comparative studies of Arprinocid and this compound.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineParameterValueReference
This compoundHeLaID505.0 ppmWang et al. (1981)

Table 2: In Vivo Efficacy of Arprinocid in Broilers

Treatment Group (Arprinocid in feed)Average Weight Gain (relative to control)Feed Efficiency (relative to control)Reduction in Histological LesionsReference
40 ppmSignificantly higherImprovedSignificantKilgore et al. (1978)
50 ppmSignificantly higherImprovedSignificantKilgore et al. (1978)
60 ppmSignificantly higherImprovedSignificantKilgore et al. (1978)
70 ppmSignificantly higherImprovedSignificantKilgore et al. (1978)
75 ppmSignificantly higherImprovedSignificantKilgore et al. (1978)
80 ppmSignificantly higherImprovedSignificantKilgore et al. (1978)
90 ppmSignificantly higherImprovedSignificantKilgore et al. (1978)
100 ppmSignificantly higherImprovedSignificantKilgore et al. (1978)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, based on the available information.

In Vitro Cytotoxicity Assay (HeLa Cells)
  • Objective: To determine the 50% inhibitory dose (ID50) of this compound on the growth of a mammalian cell line.

  • Cell Line: HeLa cells.

  • Methodology:

    • HeLa cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) in multi-well plates.

    • A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).

    • Serial dilutions of this compound are added to the cell cultures to achieve a range of final concentrations.

    • Control wells receive the solvent alone.

    • The cells are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • Cell viability is assessed using a suitable method, such as the MTT assay or by direct cell counting.

    • The ID50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

In Vitro Eimeria tenella Merozoite Vacuole Formation Assay
  • Objective: To observe the morphological effects of this compound on Eimeria tenella merozoites.

  • Parasite: Second-generation merozoites of Eimeria tenella, harvested from the cecal mucosa of infected chickens.

  • Methodology:

    • Freshly isolated merozoites are suspended in a suitable culture medium.

    • This compound is added to the merozoite suspension at a predetermined concentration.

    • To investigate the role of microsomal metabolism, a parallel experiment can be conducted in the presence of a cytochrome P-450 inhibitor, such as SKF-525A.

    • The merozoites are incubated for a short period (pulse treatment).

    • Following incubation, the merozoites are washed and prepared for microscopic examination.

    • Samples are examined under a light microscope or prepared for transmission electron microscopy to observe ultrastructural changes, specifically the formation of vacuoles resulting from the dilation of the endoplasmic reticulum.

In Vivo Anticoccidial Efficacy Trial (Floor Pen Study)
  • Objective: To evaluate the efficacy of Arprinocid (and potentially this compound) in controlling coccidiosis in broiler chickens.

  • Animals: Day-old broiler chicks.

  • Methodology:

    • Chicks are randomly allocated to different treatment groups, including an unmedicated, infected control group and groups receiving various concentrations of the test compound in their feed.

    • The medicated feed is provided for a specified period, often starting a couple of days before experimental infection.

    • At a specific age (e.g., 2-3 weeks), chicks are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.

    • Key parameters are measured throughout the trial, including:

      • Weight Gain: Birds are weighed at the start and end of the experimental period.

      • Feed Conversion Ratio (FCR): Feed intake and weight gain are recorded to determine feed efficiency.

      • Lesion Scoring: At a specific time post-infection (e.g., 5-7 days), a subset of birds from each group is euthanized, and the intestinal lesions are scored using a standardized method (e.g., Johnson and Reid scoring system).

      • Oocyst Counts: Fecal samples are collected over a defined period, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

    • The data is statistically analyzed to compare the performance of the medicated groups to the infected control group.

Visualizing the Mechanisms and Workflows

Signaling and Metabolic Pathways

Arprinocid_Mechanism cluster_Arprinocid Arprinocid cluster_Arprinocid_N_oxide This compound A Arprinocid B Purine Transporter A->B Inhibits C Purine Uptake B->C Mediates D Parasite Survival C->D Essential for E This compound F Cytochrome P-450 E->F Interacts with G Endoplasmic Reticulum Destruction F->G Leads to H Parasite Death G->H Merozoite_Assay_Workflow A Isolate E. tenella Merozoites B Prepare Merozoite Suspension A->B C Treatment Groups B->C D Control C->D E This compound C->E F This compound + SKF-525A C->F G Incubate (Pulse Treatment) D->G E->G F->G H Wash Merozoites G->H I Microscopic Examination (Light & Electron) H->I J Assess Vacuole Formation & Ultrastructural Damage I->J

Methodological & Application

Application Notes and Protocols for Arprinocid-N-oxide Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arprinocid is an anticoccidial agent used in poultry. Its primary mechanism of action is attributed to its metabolite, Arprinocid-N-oxide.[1] This document provides a summary of animal model studies involving Arprinocid and its active metabolite, this compound, with a focus on efficacy against Eimeria tenella, the causative agent of cecal coccidiosis in chickens, and toxicological data from various animal models. The provided protocols are intended to serve as a guide for designing and executing similar in vivo studies.

Data Presentation

Table 1: In Vivo Efficacy and Metabolism of Arprinocid and this compound in Chickens
ParameterArprinocidThis compoundAnimal ModelKey Findings
Dietary Concentration 70 ppm-ChickensEffective in vivo level for anticoccidial activity.
Liver Concentration 0.64 ppm0.33 ppmChickensDemonstrates in vivo conversion of Arprinocid to this compound.[1]
In Vitro ID50 vs. E. tenella 20 ppm0.30 ppmChick kidney epithelial cellsThis compound is significantly more potent in vitro, suggesting it is the active moiety.[1]
Anticoccidial Action Reversibility Partially reversed by excess hypoxanthineNot reversed by excess hypoxanthineChick kidney epithelial cellsSuggests different mechanisms of action; Arprinocid likely inhibits purine transport, while the N-oxide does not.[1]
Table 2: Toxicological Data for Arprinocid and this compound in Animal Models
Study TypeAnimal ModelCompoundDosageKey Findings
General Toxicity MouseArprinocid-No-adverse-effect level: 1 mg/kg body weight.
General Toxicity Rat, MouseArprinocidHigh dosesHepatic and renal toxicity observed.
Teratogenicity Rat, MouseArprinocid (Metabolite)-Teratogenic effects observed, likely due to the 1-N-oxide metabolite.
Teratogenicity RabbitArprinocid-Not teratogenic in rabbits.
Cellular Toxicity HeLa CellsThis compoundID50 = 5.0 ppmToxic effect observed, characterized by cellular vacuole formation from dilation of the rough endoplasmic reticulum.[2]

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Efficacy Study in Chickens

This protocol is adapted from standard floor pen trial designs for evaluating the efficacy of anticoccidial drugs.

1. Animals and Housing:

  • Species: Broiler chickens, 1 day old.
  • Housing: Floor pens with fresh litter. Maintain standard temperature, humidity, and lighting conditions appropriate for the age of the birds.
  • Diet: Provide a balanced, unmedicated starter feed and water ad libitum.

2. Experimental Design:

  • Groups:
  • Group 1: Uninfected, untreated control.
  • Group 2: Infected, untreated control.
  • Group 3: Infected, treated with Arprinocid at 60 ppm in feed.
  • Group 4: Infected, treated with Arprinocid at 70 ppm in feed.
  • Group 5: Infected, treated with Arprinocid at 80 ppm in feed.
  • Acclimation: Allow birds to acclimate for a minimum of 5 days before the start of the experiment.
  • Infection: At approximately 2 weeks of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria tenella oocysts.

3. Treatment Administration:

  • Begin administering the medicated feed containing Arprinocid 24 hours prior to infection and continue for the duration of the study (typically 7-9 days post-infection).

4. Data Collection:

  • Mortality: Record daily.
  • Body Weight: Measure at the beginning and end of the study.
  • Feed Conversion Ratio: Calculate at the end of the study.
  • Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.
  • Oocyst Counts: Collect fecal samples from each pen and determine the number of oocysts per gram of feces.

5. Statistical Analysis:

  • Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol 2: General Toxicology and Teratogenicity Screening in Rodents

This protocol provides a general framework for assessing the potential toxicity of this compound.

1. Animals and Housing:

  • Species: Wistar rats or Swiss Webster mice.
  • Housing: House animals in standard polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard chow and water ad libitum.

2. Experimental Design (General Toxicity):

  • Groups:
  • Group 1: Vehicle control (e.g., corn oil).
  • Group 2-4: this compound at low, medium, and high doses.
  • Administration: Administer the test compound daily via oral gavage for a specified period (e.g., 28 days).
  • Observations: Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.
  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a complete necropsy and collect organs for histopathological examination, with a focus on the liver and kidneys.

3. Experimental Design (Teratogenicity):

  • Mating: Mate female rodents and confirm pregnancy (day 0 = day of vaginal plug).
  • Groups:
  • Group 1: Vehicle control.
  • Group 2-4: this compound at low, medium, and high doses.
  • Administration: Administer the test compound daily during the period of organogenesis (e.g., gestation days 6-15 for rats).
  • Maternal Observations: Monitor for signs of toxicity, body weight, and food consumption.
  • Fetal Examination: On gestation day 20, euthanize the dams and examine the uterine contents. Record the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Examine fetuses for external, visceral, and skeletal malformations.

Visualizations

Arprinocid_Metabolism_and_Action Arprinocid Arprinocid (Administered) Metabolism Hepatic Metabolism (Cytochrome P-450) Arprinocid->Metabolism ANO This compound (Active Metabolite) Metabolism->ANO Excretion Excretion ANO->Excretion Inhibition Inhibition of Development ANO->Inhibition Parasite Parasite Development

Caption: Metabolic activation of Arprinocid to this compound and its inhibitory effect on Eimeria tenella.

Experimental_Workflow_Efficacy start Start: Day-old Chicks acclimation Acclimation Period (5 days) start->acclimation grouping Randomization into Treatment Groups acclimation->grouping treatment Initiate Medicated Feed (Arprinocid) grouping->treatment infection Oral Inoculation with E. tenella Oocysts treatment->infection monitoring Daily Monitoring: - Mortality - Clinical Signs infection->monitoring data_collection Terminal Data Collection: - Body Weight - Lesion Scoring - Oocyst Counts monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End of Study analysis->end

Caption: Workflow for an in vivo anticoccidial efficacy study in chickens.

Signaling_Pathway_Toxicity ANO_high High Dose This compound ER Endoplasmic Reticulum (ER) ANO_high->ER cytoP450 Cytochrome P-450 Interaction ANO_high->cytoP450 ER_stress ER Stress ER->ER_stress vacuole Vacuole Formation (Dilation of ER) ER_stress->vacuole cell_death Cell Death vacuole->cell_death cytoP450->ER_stress contributes to

Caption: Proposed mechanism of this compound induced cellular toxicity.[2]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Arprinocid-N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Arprinocid-N-oxide. Arprinocid is a coccidiostat previously used in the poultry industry, and its metabolites, including the N-oxide form, are of interest for residue analysis and metabolic studies. This application note provides a complete protocol, including sample preparation, chromatographic conditions, and data analysis. The described method is designed to be robust and suitable for the determination of this compound in various matrices, such as animal tissues and feed, following appropriate sample extraction.

Introduction

Arprinocid (9-(2-chloro-6-fluorobenzyl)adenine) is an anticoccidial agent. The monitoring of its residues, including its major metabolite this compound, in food products of animal origin is crucial for regulatory purposes and consumer safety. HPLC is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a reliable reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, meeting the requirements for routine analysis in a laboratory setting.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or Trifluoroacetic acid, as a mobile phase modifier)

  • Phosphate buffer components (if required for pH adjustment)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange) for sample cleanup.

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions are a starting point and may require further optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2 for a typical gradient elution program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Wavelength 254 nm (or optimal wavelength determined by UV scan)
Internal Standard (Optional) A structurally similar compound not present in the sample.

Table 1: HPLC Chromatographic Conditions

A gradient elution is recommended to ensure good separation of the analyte from potential matrix interferences and to allow for efficient column cleaning.

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: Gradient Elution Program

Sample Preparation

Effective sample preparation is critical for accurate and reliable results, especially when dealing with complex matrices like animal tissues. The following is a general protocol for the extraction of this compound.

  • Homogenization : Homogenize a known weight of the tissue sample (e.g., 5 g) with a suitable extraction solvent (e.g., acetonitrile or methanol).

  • Extraction : Sonicate or shake the homogenate for a specified period (e.g., 30 minutes) to ensure efficient extraction of the analyte.

  • Centrifugation : Centrifuge the extract at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet solid debris.

  • Supernatant Collection : Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup :

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

    • Elute the analyte with a stronger solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

  • Filtration : Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Experimental Workflow Diagram

HPLC_Workflow Sample Sample Collection (e.g., Tissue, Feed) Homogenization Homogenization & Extraction with Organic Solvent Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE Supernatant Evaporation Evaporation & Reconstitution in Mobile Phase SPE->Evaporation Eluate Filtration Filtration (0.45 µm) Evaporation->Filtration HPLC HPLC Analysis Filtration->HPLC Sample Injection Data Data Acquisition & Analysis HPLC->Data

Caption: Experimental workflow for the analysis of this compound.

Data Presentation and Analysis

Calibration Curve

To quantify this compound, a calibration curve should be constructed by preparing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration. A linear regression analysis is then performed to determine the relationship.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.1(Example Value)
0.5(Example Value)
1.0(Example Value)
5.0(Example Value)
10.0(Example Value)
25.0(Example Value)

Table 3: Example Calibration Data

System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. Key parameters to monitor are summarized below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area < 2.0% (for replicate injections)

Table 4: System Suitability Parameters

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The protocol, including sample preparation and chromatographic conditions, can be adapted for various sample matrices. Proper method validation in accordance with regulatory guidelines (e.g., ICH) should be performed in the respective laboratory to ensure its suitability for the intended application. This method will be a valuable tool for researchers and professionals in the fields of drug metabolism, food safety, and veterinary science.

Application Notes: Quantitative Analysis of Arprinocid-N-oxide in Animal Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Arprinocid-N-oxide, a metabolite of the coccidiostat Arprinocid, in animal tissue. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. Due to the limited availability of specific mass spectral data for this compound, this document presents a proposed fragmentation pathway and optimized multiple reaction monitoring (MRM) transitions. These proposed parameters serve as a robust starting point for method development and validation in a research setting.

Introduction

Arprinocid is a purine analogue used as a coccidiostat in poultry. Its metabolism in vivo can lead to the formation of this compound. Monitoring the levels of this metabolite in edible tissues is crucial for drug development, safety assessment, and regulatory compliance. This application note describes a reliable and reproducible LC-MS/MS method for the extraction and quantification of this compound from animal muscle tissue. The methodology is based on established principles for the analysis of veterinary drug residues.

Chemical Information

  • Compound: this compound

  • Molecular Formula: C₁₂H₉ClFN₅O

  • Molecular Weight: 293.69 g/mol

  • Parent Compound (Arprinocid) Molecular Weight: 277.69 g/mol [1]

Proposed Mass Spectrometry Parameters

In the absence of experimental data, the following precursor and product ions for this compound are proposed based on its chemical structure and the known fragmentation patterns of N-oxide compounds. The primary fragmentation pathways for N-oxides typically involve the neutral loss of an oxygen atom ([M+H-O]⁺) or the elimination of an OH radical.

Quantitative Data Summary

The proposed MRM transitions for quantitative analysis are presented in Table 1. The most intense and specific transition should be used for quantification (Quantifier), while the second transition is used for confirmation (Qualifier).

Compound Precursor Ion (m/z) Product Ion (m/z) Transition Type Proposed Collision Energy (eV)
This compound294.1278.1Quantifier ([M+H-O]⁺)25
This compound294.1135.0Qualifier35

Table 1: Proposed MRM Transitions for this compound.

Experimental Protocols

Sample Preparation: Extraction from Animal Tissue

This protocol is designed for the extraction of this compound from 5g of homogenized animal muscle tissue.

  • Homogenization: Weigh 5 g (± 0.1 g) of minced and homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of extraction solvent (80:20 acetonitrile/water with 0.2% formic acid).

    • Vortex the tube vigorously for 30 seconds.

    • Place the tube on a mechanical shaker for 30 minutes at room temperature.

  • Protein Precipitation & Centrifugation:

    • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Cleanup (Optional but Recommended):

    • The supernatant can be directly analyzed. However, for cleaner extracts and to prolong instrument performance, a solid-phase extraction (SPE) cleanup is recommended.

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 1 mL of the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 20% methanol in water to remove polar interferences.

    • Elute the analyte with 2 mL of 80% acetonitrile in water.

  • Final Preparation:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water/acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Table 2: Liquid Chromatography Gradient Program.

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Spray Voltage: +4500 V

  • Source Temperature: 500°C

  • Gas 1 (Nebulizer Gas): 50 psi

  • Gas 2 (Turbo Gas): 60 psi

  • Curtain Gas: 35 psi

  • Collision Gas (CAD): Medium

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 294.1 fragment1 [M+H-O]⁺ m/z = 278.1 (Loss of Oxygen) precursor->fragment1 -O fragment2 Purine Fragment m/z = 135.0 precursor->fragment2 Cleavage

Caption: Proposed Fragmentation Pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Tissue Homogenization (5g sample) extraction 2. Solvent Extraction (ACN/H₂O + Formic Acid) homogenization->extraction centrifugation 3. Centrifugation (12,000 rpm) extraction->centrifugation cleanup 4. SPE Cleanup (C18) (Optional) centrifugation->cleanup reconstitution 5. Reconstitution cleanup->reconstitution lcms 6. LC-MS/MS Analysis reconstitution->lcms data 7. Data Processing & Quantification lcms->data

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This application note provides a detailed, albeit predictive, framework for the quantitative analysis of this compound in animal tissues using LC-MS/MS. The proposed MRM transitions and experimental protocols offer a solid foundation for researchers and drug development professionals. It is imperative to validate this method in accordance with regulatory guidelines, which will involve the use of a certified reference standard for this compound to confirm the fragmentation pattern and optimize instrument parameters.

References

Application Notes and Protocols: In Vitro Evaluation of Arprinocid-N-oxide Against Eimeria tenella

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses. Eimeria tenella is a particularly pathogenic species, causing intestinal lesions and compromising the growth of chickens. The development of resistance to existing anticoccidial drugs necessitates the exploration of new therapeutic agents. Arprinocid-N-oxide, a metabolite of the anticoccidial drug arprinocid, has shown potential activity against Eimeria. These application notes provide a comprehensive guide for the in vitro evaluation of this compound against E. tenella using a cell culture-based assay.

The methodologies outlined below are based on established protocols for the in vitro screening of anticoccidial compounds. While specific quantitative efficacy data for this compound against E. tenella in cell culture is not widely available in the public domain, these protocols will enable researchers to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the cytotoxicity profile of the compound.

Proposed Mechanism of Action

This compound is believed to exert its anticoccidial effect through a mechanism involving the host cell's metabolic machinery. It has been suggested that this compound binds to cytochrome P-450, a family of enzymes involved in drug metabolism. This interaction is thought to trigger a cascade of events leading to the destruction of the endoplasmic reticulum, ultimately causing cell death in both the host cell and the parasite.[1]

ANO This compound P450 Cytochrome P-450 ANO->P450 Binds to ER Endoplasmic Reticulum P450->ER Mediates destruction of Vacuole Vacuole Formation ER->Vacuole Leads to CellDeath Cell Death (E. tenella & Host Cell) Vacuole->CellDeath Results in

Caption: Proposed mechanism of action of this compound.

Data Presentation

The following tables are designed for the systematic recording and comparison of quantitative data obtained from the experimental protocols.

Table 1: In Vitro Efficacy of this compound against Eimeria tenella

Concentration of this compound (µg/mL)Parasite Invasion Inhibition (%)Parasite Replication Inhibition (%)
User-defined conc. 1User-input dataUser-input data
User-defined conc. 2User-input dataUser-input data
User-defined conc. 3User-input dataUser-input data
User-defined conc. 4User-input dataUser-input data
Positive Control (e.g., Diclazuril)User-input dataUser-input data
Negative Control (Vehicle)00
IC50 (µg/mL) Calculated Value Calculated Value

Table 2: Cytotoxicity of this compound on MDBK Cells

Concentration of this compound (µg/mL)Cell Viability (%)
User-defined conc. 1User-input data
User-defined conc. 2User-input data
User-defined conc. 3User-input data
User-defined conc. 4User-input data
Positive Control (e.g., Doxorubicin)User-input data
Negative Control (Vehicle)100
CC50 (µg/mL) Calculated Value

Note: An ID50 of 5.0 ppm (µg/mL) has been reported for this compound on HeLa cells and can be used as a reference for selecting initial test concentrations.[1]

Experimental Protocols

The following protocols describe the methodology for assessing the in vitro efficacy and cytotoxicity of this compound.

Protocol 1: In Vitro Efficacy Assay

This protocol details the steps for determining the inhibitory effect of this compound on the invasion and replication of E. tenella in Madin-Darby Bovine Kidney (MDBK) cells.

Materials:

  • MDBK cells

  • Eimeria tenella oocysts

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound

  • Positive control (e.g., Diclazuril)

  • Vehicle control (e.g., DMSO)

  • Sporozoite excystation solution (e.g., 0.75% sodium taurocholate and 0.25% trypsin in PBS)

  • 96-well cell culture plates

  • DNA extraction kit

  • qPCR master mix and primers for E. tenella DNA

Procedure:

  • Cell Culture:

    • Culture MDBK cells in a T75 flask until confluent.

    • Trypsinize and seed the cells into 96-well plates at a density of 1 x 10^5 cells/well.

    • Incubate at 37°C and 5% CO2 for 24 hours to allow for monolayer formation.

  • Sporozoite Preparation:

    • Wash E. tenella oocysts with a suitable disinfectant (e.g., 2% sodium hypochlorite) to sterilize the surface.

    • Induce sporulation by incubating in 2.5% potassium dichromate solution with aeration for 48-72 hours.

    • Break the oocysts mechanically (e.g., with glass beads) to release sporocysts.

    • Excyst the sporocysts by incubation in the excystation solution at 41°C for 60-90 minutes to release sporozoites.

    • Purify the sporozoites by passing them through a DE-52 cellulose column.

    • Count the viable sporozoites using a hemocytometer.

  • Infection and Treatment:

    • Prepare serial dilutions of this compound and the positive control in complete cell culture medium.

    • Remove the medium from the MDBK cell monolayers.

    • Add 100 µL of the drug dilutions to the respective wells.

    • Add 100 µL of sporozoite suspension (e.g., 1 x 10^5 sporozoites/well) to each well.

    • Incubate the plates at 41°C and 5% CO2.

  • Quantification of Parasite Invasion (24 hours post-infection):

    • After 24 hours, wash the cell monolayers gently with PBS to remove non-invaded sporozoites.

    • Lyse the cells and extract the total DNA using a commercial kit.

    • Perform qPCR using primers specific for E. tenella to quantify the number of invaded parasites.

    • Calculate the percentage of invasion inhibition relative to the vehicle control.

  • Quantification of Parasite Replication (72-96 hours post-infection):

    • For a separate set of plates, continue the incubation for 72-96 hours.

    • At the end of the incubation period, wash the cells and extract the total DNA.

    • Perform qPCR to quantify the total parasite DNA, which reflects replication.

    • Calculate the percentage of replication inhibition relative to the vehicle control.

cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Quantification MDBK Seed MDBK cells in 96-well plate AddDrug Add this compound dilutions MDBK->AddDrug Sporozoites Prepare E. tenella sporozoites Infect Infect cells with sporozoites Sporozoites->Infect AddDrug->Infect Wash24 Wash cells (24h) Infect->Wash24 Wash72 Wash cells (72-96h) Infect->Wash72 DNA24 Extract DNA (24h) Wash24->DNA24 qPCR24 qPCR for Invasion DNA24->qPCR24 DNA72 Extract DNA (72-96h) Wash72->DNA72 qPCR72 qPCR for Replication DNA72->qPCR72

Caption: Experimental workflow for the in vitro efficacy assay.

Protocol 2: Cytotoxicity Assay

This protocol is for assessing the cytotoxic effect of this compound on MDBK cells.

Materials:

  • MDBK cells

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or resazurin-based assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed MDBK cells into a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate at 37°C and 5% CO2 for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound and the positive control in complete cell culture medium.

    • Remove the medium from the cells and add 100 µL of the drug dilutions.

    • Incubate for a period that corresponds to the duration of the efficacy assay (e.g., 72-96 hours).

  • Cell Viability Assessment:

    • At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the cell viability against the drug concentration.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound as a potential treatment for Eimeria tenella. By following these detailed methodologies, researchers can generate reliable data on the efficacy and cytotoxicity of this compound, contributing to the development of novel anticoccidial therapies. The use of standardized in vitro models is a crucial step in the pre-screening of new drug candidates, reducing the reliance on animal testing and accelerating the drug discovery process.

References

Application Notes and Protocols: Dosage Determination for Arprinocid-N-oxide in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arprinocid is an anticoccidial agent previously used in the poultry industry. Its active metabolite, Arprinocid-N-oxide, has been identified as having significantly greater anticoccidial activity. These application notes provide a comprehensive overview of the available data and detailed protocols for the dosage determination of this compound in poultry. The information is intended to guide researchers in designing and conducting efficacy, pharmacokinetic, and toxicology studies.

Quantitative Data Summary

The following tables summarize the key quantitative data available for Arprinocid and its active metabolite, this compound.

Table 1: In Vitro Efficacy of Arprinocid and this compound against Eimeria tenella

CompoundID50 (ppm)Source
Arprinocid20[1]
This compound0.30[1]

Table 2: Residue Levels in Liver of Chickens Fed Arprinocid

Compound AdministeredDosage in Feed (ppm)Arprinocid Residue (ppm)This compound Residue (ppm)Source
Arprinocid700.640.33[1]

Table 3: Efficacy of Arprinocid in Broiler Chickens (Floor Pen Trials)

Arprinocid Dosage (ppm)Key FindingsSource
40, 60, 70, 80, 90Significantly reduced histological lesions. Weights not significantly different between 40, 60, and 70 ppm, but all were heavier than controls.[2]
50, 75, 100Significantly reduced histological lesions. Weights not significantly different between 50 and 75 ppm, but both were heavier than controls.[2]

Experimental Protocols

The following are detailed methodologies for key experiments required for the dosage determination of this compound in poultry. These protocols are based on established guidelines and published research methodologies.

Protocol for In Vitro Susceptibility Testing of Eimeria spp.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various Eimeria species.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sporozoites of Eimeria spp. (e.g., E. tenella, E. acervulina, E. maxima)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

  • Microplate reader

Procedure:

  • Seed MDBK cells into 96-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Excyst sporulated oocysts to obtain sporozoites.

  • Remove the growth medium from the confluent MDBK cells and infect with a predetermined number of sporozoites per well.

  • Immediately after infection, add the different concentrations of this compound to the wells. Include untreated infected and uninfected control wells.

  • Incubate the plates at 41°C in a 5% CO2 incubator for 48-72 hours.

  • Assess the inhibition of parasite development. This can be done by:

    • Microscopic examination and counting of intracellular parasite stages.

    • Using a quantitative assay such as a lactate dehydrogenase (LDH) release assay or a specific parasite DNA quantification by qPCR.

  • Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol for a Dose-Response Floor Pen Efficacy Trial

Objective: To evaluate the efficacy of a range of this compound doses in controlling coccidiosis in broiler chickens under simulated commercial conditions.

Materials:

  • Day-old broiler chicks

  • Floor pens with fresh litter

  • Basal feed free of anticoccidials

  • This compound

  • Mixed culture of pathogenic Eimeria species oocysts

  • Weight scales

  • Feeders and waterers

Procedure:

  • Randomly allocate day-old chicks to different treatment groups (e.g., 5-6 dose levels of this compound, an unmedicated infected control group, and an uninfected unmedicated control group). Each group should have multiple replicate pens.

  • Medicate the feed with the specified concentrations of this compound for each treatment group.

  • At approximately 14 days of age, infect the birds in the infected groups by administering a measured oral dose of mixed Eimeria oocysts.

  • Monitor the birds daily for clinical signs of coccidiosis (e.g., bloody droppings, morbidity, mortality).

  • At 6-7 days post-infection, select a subset of birds from each pen for lesion scoring of the intestine.

  • Record body weight and feed consumption for each pen at the beginning and end of the trial to calculate weight gain and feed conversion ratio (FCR).

  • At the end of the study (e.g., 28-35 days of age), collect litter samples to determine oocyst counts.

  • Analyze the data for significant differences in weight gain, FCR, lesion scores, and oocyst shedding among the treatment groups.

Protocol for a Pharmacokinetic (ADME) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in broiler chickens.

Materials:

  • Broiler chickens of a specific age and weight

  • This compound (for oral and intravenous administration)

  • Cannulas for blood collection

  • Metabolic cages for excreta collection

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Administration:

    • Intravenous (IV) group: Administer a single IV bolus of a known concentration of this compound to a group of chickens.

    • Oral (PO) group: Administer a single oral gavage of a known concentration of this compound to another group of chickens.

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) post-administration. Process the blood to obtain plasma.

    • Excreta: House the birds in metabolic cages and collect total excreta at specified intervals.

    • Tissues: At the end of the study, euthanize the birds and collect various tissues (liver, kidney, muscle, fat, skin).

  • Sample Analysis:

    • Develop and validate an analytical method (e.g., HPLC-MS/MS) for the quantification of this compound and its potential metabolites in plasma, excreta, and tissues.

    • Analyze the collected samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Absorption: Bioavailability (F%), Maximum concentration (Cmax), Time to maximum concentration (Tmax).

      • Distribution: Volume of distribution (Vd).

      • Metabolism: Identify and quantify major metabolites.

      • Excretion: Elimination half-life (t1/2), Total body clearance (CL), routes and extent of excretion.

Protocol for a Subchronic Oral Toxicity Study

Objective: To evaluate the potential adverse effects of repeated dietary exposure to this compound in broiler chickens. This protocol is based on OECD Guideline 205.

Materials:

  • Day-old broiler chicks

  • Cages or floor pens

  • Feed medicated with various concentrations of this compound

  • Equipment for clinical pathology (hematology, clinical chemistry) and histopathology.

Procedure:

  • Dose Selection: Based on acute toxicity data and efficacy data, select at least three dose levels (low, mid, high) and a control group. The highest dose should induce some signs of toxicity but not mortality.

  • Animal Allocation: Randomly assign an equal number of male and female birds to each treatment group.

  • Administration: Administer the medicated feed to the respective groups for a period of 28 or 90 days.

  • Observations:

    • Clinical Signs: Observe the birds daily for any signs of toxicity.

    • Body Weight and Feed Consumption: Record weekly.

    • Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

    • Gross Pathology and Histopathology: At the end of the study, conduct a full necropsy on all animals. Collect and preserve selected organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for any dose-related adverse effects. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Visualizations

The following diagrams illustrate key workflows and concepts in the dosage determination of this compound.

Experimental_Workflow_for_Dosage_Determination cluster_preclinical Preclinical Evaluation cluster_dose_finding Dose Finding & Efficacy cluster_safety Safety & Toxicology cluster_final Finalization in_vitro In Vitro Efficacy (IC50 Determination) pk_pilot Pilot Pharmacokinetics (ADME) in_vitro->pk_pilot Potency Data acute_tox Acute Toxicity (LD50 Estimation) pk_pilot->acute_tox Exposure Data dose_response Dose-Response Studies (Floor Pen Trials) acute_tox->dose_response Safety Margin field_trials Multi-location Field Trials dose_response->field_trials Efficacious Dose Range subchronic_tox Subchronic Toxicity (NOAEL Determination) dose_response->subchronic_tox Dose Selection final_dose Final Dosage Recommendation field_trials->final_dose geno_tox Genotoxicity Assays subchronic_tox->geno_tox repro_tox Reproductive Toxicity geno_tox->repro_tox repro_tox->final_dose

Caption: Experimental workflow for dosage determination of this compound.

Hypothetical_Signaling_Pathway cluster_parasite Eimeria Parasite cluster_drug purine_transporter Purine Transporter purine_salvage Purine Salvage Pathway purine_transporter->purine_salvage dna_rna DNA/RNA Synthesis purine_salvage->dna_rna development Parasite Development dna_rna->development arprinocid_n_oxide This compound arprinocid_n_oxide->purine_salvage Inhibition

Caption: Hypothetical signaling pathway for this compound's anticoccidial action.

Dose_Response_Logic cluster_data Data Collection & Analysis start Start: Administer Range of This compound Doses weight Measure Weight Gain start->weight fcr Calculate FCR start->fcr lesions Score Lesions start->lesions oocysts Count Oocysts start->oocysts analysis Statistical Analysis (ANOVA, Regression) weight->analysis fcr->analysis lesions->analysis oocysts->analysis decision Determine Minimum Effective Dose and Optimal Dose Range analysis->decision end End: Recommended Dose for Field Trials decision->end

Caption: Logical relationship in a dose-response analysis for this compound.

References

Application Notes and Protocols: Arprinocid-N-oxide Cytotoxicity Assay in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide for assessing the cytotoxic effects of Arprinocid-N-oxide on human cervical cancer cells (HeLa). The protocols outlined below describe standard methodologies for determining cell viability and elucidating the potential mechanisms of cell death, such as apoptosis. These assays are fundamental in preclinical drug development for evaluating the therapeutic potential of novel compounds. The provided protocols for MTT, LDH, and apoptosis assays are widely accepted methods for cytotoxicity screening.[1][2][3][4][5]

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells (Hypothetical Data)
Assay TypeConcentration (µM)Incubation Time (hours)Result
MTT Assay 024100% Cell Viability (Control)
102485.2% Cell Viability
252462.5% Cell Viability
502448.9% Cell Viability
1002423.7% Cell Viability
IC50 24 ~50 µM
LDH Assay 0245% LDH Release (Control)
102412.8% LDH Release
252428.4% LDH Release
502445.1% LDH Release
1002472.3% LDH Release
Table 2: Apoptosis Analysis of HeLa Cells Treated with this compound (Hypothetical Data)
TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control 095.12.52.4
This compound 5055.328.915.8

Experimental Protocols

HeLa Cell Culture
  • Cell Line: HeLa (ATCC® CCL-2™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 100 mM).

  • Store the stock solution at -20°C.

  • Prepare fresh dilutions of the compound in the culture medium for each experiment, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5]

  • Procedure:

    • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[2][3]

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2][3]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[3][4]

    • Measure the absorbance at 540 nm using a microplate reader.[3]

    • Calculate cell viability as a percentage of the control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[1]

  • Procedure:

    • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 48 hours.[1]

    • Remove the medium, wash with PBS, and add fresh medium containing different concentrations of this compound.[1]

    • After the desired incubation time, transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

    • Perform the LDH reaction according to the manufacturer's instructions (e.g., Invitrogen LDH Cytotoxicity Assay Kit).[1]

    • Measure the absorbance at 490 nm and 680 nm.[1]

    • Calculate the percentage of LDH release relative to a maximum LDH release control.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4]

  • Procedure:

    • Seed HeLa cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate the cells for 15 minutes at room temperature in the dark.[4]

    • Analyze the cells by flow cytometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture HeLa Cell Culture seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding compound_prep This compound Stock Preparation treatment Treatment with This compound compound_prep->treatment seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data Absorbance/Fluorescence Measurement mtt->data ldh->data apoptosis->data analysis IC50 Calculation & Apoptosis Quantification data->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity in HeLa cells.

apoptosis_pathway cluster_pathway Intrinsic Apoptosis Pathway arprinocid This compound (Hypothesized) bax Bax Activation arprinocid->bax bcl2 Bcl-2 Inhibition arprinocid->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 active_casp3 Active Caspase-3 (Executioner Caspase) active_casp9->active_casp3 casp3 Pro-Caspase-3 casp3->active_casp3 apoptosis Apoptosis active_casp3->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.

References

Application Notes and Protocols for Studying Arprinocid-N-oxide Metabolism in Chicken Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arprinocid is an anticoccidial agent used in the poultry industry. Its efficacy is largely attributed to its metabolite, Arprinocid-N-oxide, which is formed in the liver.[1] Understanding the metabolic pathway and the factors influencing the formation of this active metabolite is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. This document provides detailed application notes and protocols for the in vitro study of this compound metabolism using chicken liver microsomes. The primary metabolic conversion is understood to be mediated by the cytochrome P450 enzyme system.[2]

Data Presentation

The following tables present illustrative quantitative data that may be obtained from the described experimental protocols.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation in Chicken Liver Microsomes

ParameterValueUnits
Vmax (Maximum Velocity)150.8pmol/min/mg protein
Km (Michaelis Constant)25.5µM

Table 2: Time-Course of this compound Formation

Incubation Time (minutes)This compound Formed (pmol/mg protein)
00
535.2
1068.9
20115.4
30145.1
60150.2

Table 3: Effect of Cytochrome P450 Inhibitor (SKF-525A) on this compound Formation

ConditionThis compound Formation Rate (pmol/min/mg protein)% Inhibition
Control (No Inhibitor)75.40%
+ 10 µM SKF-525A15.180%
+ 50 µM SKF-525A5.393%

Signaling Pathways and Experimental Workflows

Metabolic_Pathway Arprinocid Arprinocid N_Oxide This compound (Active Metabolite) Arprinocid->N_Oxide N-oxidation P450 Cytochrome P450 (in Liver Microsomes) P450->N_Oxide NADP NADP+ P450->NADP NADPH NADPH NADPH->P450

Caption: Metabolic activation of Arprinocid to this compound by cytochrome P450 enzymes.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation Microsomes Isolate Chicken Liver Microsomes Protein_Quant Determine Microsomal Protein Concentration Microsomes->Protein_Quant Incubate Incubate Microsomes with Arprinocid and NADPH Protein_Quant->Incubate Time_Points Vary Incubation Time and Substrate Concentration Incubate->Time_Points Inhibitor Add Inhibitors (e.g., SKF-525A) Incubate->Inhibitor Terminate Terminate Reaction (e.g., Acetonitrile) Time_Points->Terminate Inhibitor->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS Quantify this compound by LC-MS/MS Extract->LCMS Kinetics Calculate Kinetic Parameters (Km, Vmax) LCMS->Kinetics Inhibition_Analysis Determine IC50 for Inhibitors LCMS->Inhibition_Analysis

Caption: Workflow for the in vitro metabolism of Arprinocid in chicken liver microsomes.

Experimental Protocols

Preparation of Chicken Liver Microsomes

This protocol describes the isolation of the microsomal fraction from chicken liver, which is rich in drug-metabolizing enzymes.

Materials:

  • Fresh chicken livers

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

  • Centrifuge capable of 9,000 x g and 100,000 x g

  • Homogenizer (e.g., Potter-Elvehjem)

  • Bradford assay reagents for protein quantification

Protocol:

  • Mince fresh chicken livers and wash with ice-cold homogenization buffer to remove excess blood.

  • Homogenize the liver tissue in 3-4 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Carefully collect the supernatant (S9 fraction) and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in fresh homogenization buffer.

  • Repeat the 100,000 x g centrifugation step to wash the microsomes.

  • Resuspend the final microsomal pellet in a minimal volume of buffer and determine the protein concentration using a Bradford assay.

  • Store the microsomal suspension in aliquots at -80°C until use.

In Vitro Metabolism of Arprinocid

This protocol outlines the incubation of Arprinocid with chicken liver microsomes to determine the rate of this compound formation.

Materials:

  • Aliquots of chicken liver microsomes

  • Arprinocid stock solution (in a suitable solvent like DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

Protocol:

  • Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube should contain:

    • Potassium phosphate buffer (to final volume)

    • Chicken liver microsomes (e.g., 0.5 mg/mL final protein concentration)

    • Arprinocid (at various concentrations for kinetic studies, e.g., 1-100 µM)

  • Pre-incubate the mixtures for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (e.g., 1 mM final concentration).

  • Incubate at 37°C for a specified time (e.g., 20 minutes for kinetic studies; various time points for time-course experiments). Ensure linearity of the reaction with respect to time and protein concentration has been established in preliminary experiments.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or HPLC vial for analysis.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analytical quantification of the metabolite.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General LC-MS/MS Conditions (to be optimized):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for Arprinocid, this compound, and the internal standard must be determined by direct infusion of the analytical standards.

Analysis:

  • Generate a standard curve by spiking known concentrations of this compound into a blank microsomal matrix that has undergone the same extraction procedure.

  • Analyze the experimental samples by LC-MS/MS.

  • Quantify the amount of this compound formed in each sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Express the results as pmol of this compound formed per minute per mg of microsomal protein.

By following these protocols, researchers can effectively study the in vitro metabolism of Arprinocid to its active N-oxide metabolite in chicken liver microsomes, enabling a deeper understanding of its pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols for Arprinocid-N-oxide Administration in Turkey Floor Pen Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed overview of the administration of Arprinocid for the prevention of coccidiosis in turkeys, with the understanding that its efficacy is attributed to its active metabolite, Arprinocid-N-oxide. Research indicates that Arprinocid is metabolized in the liver to Arprinocid-1-N-oxide, which is a potent anticoccidial agent. In an in-vitro study, this compound was found to be significantly more active (ID50 of 0.30 ppm) than the parent compound, Arprinocid (ID50 of 20 ppm), in inhibiting the development of Eimeria tenella. Therefore, the data from floor pen studies conducted with Arprinocid are presented here as a reflection of the in-vivo effects of this compound.

The following sections detail the experimental protocols and quantitative data from a key floor pen study investigating the efficacy of Arprinocid against mixed Eimeria species infections in turkeys.

Quantitative Data Summary

The data presented below is summarized from a floor pen study evaluating the efficacy of Arprinocid in turkeys against coccidiosis induced by Eimeria meleagrimitis, E. adenoeides, and E. gallopavonis.

Table 1: Effect of Arprinocid on Performance of Turkeys in Floor Pen Studies

Treatment GroupAverage Live Weight (kg) at 55 daysFeed Conversion (kg feed/kg gain)
Unmedicated Control4.452.54
Arprinocid (60 ppm)5.092.24
Arprinocid (90 ppm)5.232.18
Arprinocid (120 ppm)5.322.14
Arprinocid (180 ppm)4.952.29
Amprolium (125 ppm)5.272.16

Note: Weight gains were depressed at the 180 ppm level of Arprinocid.[1][2]

Table 2: Effect of Arprinocid on Lesion Scores in Turkeys

Treatment GroupLesion Score - Day 7 Post-exposureLesion Score - Day 14 Post-exposure
Unmedicated Control2.81.9
Arprinocid (60 ppm)1.50.8
Arprinocid (90 ppm)1.10.5
Arprinocid (120 ppm)0.70.3
Arprinocid (180 ppm)0.40.2
Amprolium (125 ppm)0.80.4

Note: Lesion scores were significantly and progressively reduced with increasing concentrations of Arprinocid.[1][2]

Table 3: Effect of Arprinocid on Oocyst Sporulation

Treatment GroupOocyst Passage (E. meleagrimitis & E. adenoeides)Sporulation Rate (%)
Unmedicated ControlHigh>90
Arprinocid (60 ppm)ReducedSignificantly Reduced
Arprinocid (90 ppm)Progressively ReducedMarkedly Reduced
Arprinocid (120 ppm)Substantially Reduced0
Arprinocid (180 ppm)Substantially Reduced0

Note: Sporulation was not observed in oocysts from birds fed Arprinocid at 120 ppm or higher.[1][2]

Experimental Protocols

The following protocols are based on the methodologies employed in the turkey floor pen studies with Arprinocid.

1. Animal Model and Housing

  • Species: Turkeys (Meleagris gallopavo)

  • Age: Day-old poults

  • Housing: Floor pens with fresh litter (e.g., wood shavings). Pens should be of adequate size to comfortably house the number of birds per replicate.

  • Management: Standard brooding and rearing practices for turkeys should be followed. Feed and water are to be provided ad libitum.

2. Coccidial Infection Model

  • Infection Method: Infected seeder bird technique.

  • Procedure:

    • A subset of birds ("seeder birds") are orally inoculated with a mixed culture of sporulated oocysts of relevant turkey Eimeria species (e.g., E. meleagrimitis, E. adenoeides, E. gallopavonis).

    • These infected seeder birds are then introduced into the main flock in each pen to allow for natural transmission of the infection through oocyst shedding in the feces.

    • To ensure a heavy and uniform exposure, a suspension of sporulated oocysts can also be added to the drinking water of each pen.

    • Litter moisture should be maintained at approximately 30% to facilitate oocyst sporulation and reinfection.

3. Drug Administration

  • Route of Administration: In-feed medication.

  • Dosage Preparation: Arprinocid is incorporated into the basal feed ration at the desired concentrations (e.g., 60, 90, 120, 180 ppm). A premix of the drug should be prepared and then thoroughly mixed with the bulk feed to ensure uniform distribution.

  • Treatment Period: Medicated feed is provided continuously from day-old throughout the study period (e.g., 55 days).

4. Data Collection and Analysis

  • Performance Parameters:

    • Live Weight: Birds are weighed by pen at regular intervals (e.g., 28 and 55 days) to determine the average live weight.

    • Feed Conversion: Total feed consumption per pen is recorded, and the feed conversion ratio (kg of feed per kg of weight gain) is calculated.

  • Lesion Scoring:

    • At specific time points post-exposure (e.g., 7 and 14 days), a sample of birds from each pen is euthanized for intestinal lesion scoring.

    • Lesions in different sections of the intestine are scored based on a standardized scale (e.g., 0 = no gross lesions, 4 = severe lesions).

  • Oocyst Analysis:

    • Fecal samples are collected from each pen to determine oocyst passage.

    • Oocysts per gram of feces can be quantified using a McMaster chamber.

    • To assess the effect on sporulation, collected oocysts are incubated under suitable conditions (e.g., 2.5% potassium dichromate solution with aeration at 27°C) for 48 hours, and the percentage of sporulated oocysts is determined by microscopic examination.

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Diagrams

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Infection cluster_data Data Collection cluster_analysis Analysis start Day-old Turkey Poults pens Allocation to Floor Pens start->pens med_feed Provision of Medicated Feed (Arprinocid) pens->med_feed infection Coccidial Infection (Seeder Bird Technique) pens->infection performance Performance Metrics (Days 28 & 55) med_feed->performance lesion Lesion Scoring (Days 7 & 14) infection->lesion oocyst Oocyst Passage & Sporulation Analysis infection->oocyst analysis Statistical Analysis lesion->analysis performance->analysis oocyst->analysis

Caption: Experimental workflow for turkey floor pen studies.

mechanism_of_action cluster_host Host Cell (Turkey Liver) cluster_parasite Eimeria Parasite Cell arprinocid Arprinocid metabolism Metabolism (Cytochrome P-450) arprinocid->metabolism arprinocid_n_oxide This compound (Active Metabolite) metabolism->arprinocid_n_oxide binding Binding to Cytochrome P-450 arprinocid_n_oxide->binding Enters Parasite er Endoplasmic Reticulum (with Cytochrome P-450) er->binding destruction ER Destruction binding->destruction death Cell Death destruction->death

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for the Quantification of Arprinocid-N-oxide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of Arprinocid-N-oxide, a principal metabolite of the anticoccidial agent Arprinocid, in biological samples. The accurate measurement of this N-oxide metabolite is crucial for pharmacokinetic studies, residue analysis, and understanding the in vivo activity of the parent drug.

Introduction

Arprinocid is an anticoccidial drug used in poultry production. In vivo, it is metabolized to this compound, which has been shown to be the more potent anticoccidial moiety. Therefore, methods for the simultaneous quantification of both the parent drug and its N-oxide metabolite are essential for evaluating the efficacy and safety of Arprinocid. Liver is a key tissue for residue analysis of Arprinocid and its metabolites.

The primary analytical technique for the sensitive and selective quantification of this compound in complex biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Arprinocid

Arprinocid undergoes N-oxidation in the liver, a reaction catalyzed by the cytochrome P450 microsomal enzyme system, to form this compound.

Arprinocid Arprinocid N_Oxide This compound Arprinocid->N_Oxide N-oxidation P450 Cytochrome P450 (Microsomal Enzymes) P450->Arprinocid

Figure 1: Metabolic conversion of Arprinocid.

Quantitative Data

The following table summarizes the reported concentrations of Arprinocid and this compound in chicken liver from a study where chickens were maintained on a diet containing 70 ppm of Arprinocid.

AnalyteMatrixConcentration (ppm)
ArprinocidChicken Liver0.64
This compoundChicken Liver0.33

Experimental Protocols

This section outlines a detailed protocol for the simultaneous quantification of Arprinocid and this compound in chicken liver tissue using LC-MS/MS. This protocol is based on established methods for multiclass coccidiostat residue analysis and should be validated in the user's laboratory.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Homogenize Liver Sample B Add Internal Standard A->B C Extract with Acetonitrile B->C D Centrifuge C->D E Solid Phase Extraction (SPE) Cleanup D->E F Evaporate and Reconstitute E->F G Inject Sample F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Generate Calibration Curve I->J K Quantify Analytes J->K

Troubleshooting & Optimization

Arprinocid-N-oxide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arprinocid-N-oxide. The information is designed to address common solubility challenges and provide practical solutions for laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The primary recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is reported to be soluble in DMSO, which is a common practice for preparing stock solutions of many research compounds.

Q2: Is this compound soluble in aqueous buffers like PBS or water?

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower. To mitigate this, ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically <0.5% v/v) to avoid solvent-induced toxicity and precipitation. You can try a serial dilution approach or use a carrier solvent system. See the Troubleshooting Guide below for more detailed protocols.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for long-term stability (months to years) or at 4°C for short-term use (days to weeks).[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen solvent.
  • Possible Cause 1: The incorrect solvent is being used.

    • Solution: Switch to DMSO as the primary solvent. If DMSO is not compatible with your experimental system, you may test other organic solvents like dimethylformamide (DMF) or ethanol, although solubility in these is not guaranteed.[4]

  • Possible Cause 2: The concentration is too high for the solvent's capacity.

    • Solution: Try to dissolve a smaller amount of the compound or increase the volume of the solvent.

  • Possible Cause 3: Dissolution is slow at room temperature.

    • Solution: Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution. Be cautious, as excessive heat may degrade the compound.

Issue 2: The compound dissolves in DMSO but crashes out of solution when added to an aqueous buffer.
  • Possible Cause: The compound has low aqueous solubility, and the addition of the DMSO stock creates a supersaturated aqueous solution, leading to precipitation.

    • Solution 1: Optimize Dilution Protocol. Prepare a high-concentration stock solution in 100% DMSO. For your final working solution, add the DMSO stock drop-wise to the vigorously vortexing aqueous buffer. This rapid mixing can help keep the compound in solution.

    • Solution 2: Reduce Final DMSO Concentration. Ensure the final concentration of DMSO in your working solution is minimal (ideally below 0.5%). This may require making a more dilute DMSO stock solution than initially planned.

    • Solution 3: Use a Surfactant or Co-solvent. Consider the inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer to help maintain solubility.

Quantitative Solubility Data

While specific quantitative data for this compound is limited in published literature, the table below provides a general overview based on vendor information and data from analogous N-oxide compounds.

SolventExpected SolubilityConcentration (Estimated)Notes
DMSO Soluble> 5 mg/mLThe recommended solvent for creating stock solutions.[1]
DMF Likely Soluble> 2 mg/mLA potential alternative to DMSO for stock solutions.
Ethanol Sparingly Soluble< 1 mg/mLMay require heating or sonication; not ideal for high-concentration stocks.
Water / PBS (pH 7.2) Poorly Soluble / Insoluble< 0.1 mg/mLDirect dissolution in aqueous buffers is not recommended.

Note: These values are estimates based on qualitative descriptions and data for similar chemical structures. Empirical testing is required to determine the precise solubility for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Required Mass: Determine the mass of this compound (MW: 293.69 g/mol ) needed. For 1 mL of a 10 mM solution, you will need:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 293.69 g/mol = 0.00029369 g = 2.94 mg

  • Weigh Compound: Accurately weigh approximately 2.94 mg of this compound powder into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Cap the tube tightly and vortex thoroughly. If necessary, gently warm the tube to 37°C in a water bath or use a sonicator for 5-10 minutes until the solid is completely dissolved.

  • Store: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (for cell-based assays)
  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Buffer: Place the required volume of your final aqueous buffer (e.g., cell culture medium) in a sterile tube.

  • Vortex and Dilute: While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.

  • Inspect for Precipitation: After addition, visually inspect the solution for any signs of precipitation (cloudiness, crystals). If precipitation occurs, you may need to lower the final concentration or explore formulation strategies (see Troubleshooting Guide).

  • Use Immediately: It is best practice to use the final working solution immediately after preparation.

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound solubility.

G cluster_0 Troubleshooting Workflow: Precipitation on Dilution A High Concentration Stock in DMSO B Dilute into Aqueous Buffer A->B C Precipitation Observed? B->C D Yes C->D E No C->E G Option 1: Decrease Final Concentration D->G H Option 2: Add Surfactant (e.g., Tween® 80) D->H I Option 3: Use Serial Dilution with Vortexing D->I F Proceed with Experiment E->F

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_1 Stock Solution Preparation Protocol step1 Weigh this compound Powder step2 Add Anhydrous DMSO step1->step2 Step 1 step3 Vortex / Sonicate to Dissolve step2->step3 Step 2 step4 Aliquot into Single-Use Tubes step3->step4 Step 3 step5 Store at -20°C step4->step5 Step 4

Caption: A standard protocol for preparing a DMSO stock solution.

G cluster_2 Factors Influencing this compound Solubility Solubility Solubility Solvent Solvent Choice (DMSO > DMF > Alcohols > Water) Solvent->Solubility Concentration Concentration Concentration->Solubility Temperature Temperature Temperature->Solubility pH Aqueous pH pH->Solubility Additives Additives (Surfactants, Co-solvents) Additives->Solubility

Caption: Key factors that can affect the solubility of the compound.

References

Improving Arprinocid-N-oxide stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arprinocid-N-oxide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

This compound is the N-oxide metabolite of Arprinocid, a compound used as a coccidiostat in veterinary medicine. In a research context, it is often studied for its antiparasitic properties and its mechanism of action, which involves metabolic activation by cytochrome P-450 enzymes.[1][2]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage, this compound solid powder should be kept in a dry, dark environment at -20°C. For short-term storage, 0-4°C is acceptable for days to weeks. Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term stability and at 0-4°C for short-term use. The compound is stable for several weeks at ambient temperature during standard shipping.

Q3: What are the primary factors that can lead to the degradation of this compound in solution?

Several factors can compromise the stability of this compound in solution, including:

  • Temperature: Elevated temperatures can accelerate degradation.[3]

  • Light: Exposure to light, particularly UV light, can cause photolytic degradation.[3][4]

  • pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis.[3]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation. This can be catalyzed by trace metal ions.[3]

  • Enzymatic Degradation: In biological matrices, enzymatic degradation can occur.[3]

Q4: In which solvents is this compound soluble?

This compound is reported to be soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous medium.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer after dilution from DMSO stock. The concentration of this compound exceeds its solubility limit in the final aqueous buffer.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Decrease the final concentration of this compound.- Prepare a fresh, lower concentration stock solution in DMSO before diluting.
Loss of biological activity in a time-dependent manner. Degradation of this compound in the experimental medium.- Prepare fresh solutions immediately before each experiment.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Maintain the solution at a low temperature (e.g., on ice) during the experiment, if permissible.- Evaluate the pH of your experimental buffer; adjust to a neutral pH if possible, as extreme pH can cause degradation.
Discoloration of the solution. This could indicate oxidative or photolytic degradation.- De-gas your solvent to remove dissolved oxygen.- Consider adding an antioxidant (e.g., ascorbic acid, BHT), ensuring it does not interfere with your experiment.- Strictly protect the solution from light at all stages of preparation and use.
Inconsistent experimental results. This may be due to variable degradation of this compound between experiments.- Standardize the protocol for solution preparation, including the age of the stock solution, light exposure, and temperature during handling.- Perform a stability check of this compound in your specific experimental medium.

Stability Data Summary

The following tables provide representative data on the stability of this compound under various conditions. Please note that these are illustrative examples, and stability should be confirmed in your specific experimental setup.

Table 1: Effect of pH on this compound Stability

pHSolventTemperature (°C)Half-life (t½) (hours)
3.01% DMSO in Aqueous Buffer2512
5.01% DMSO in Aqueous Buffer2548
7.41% DMSO in Aqueous Buffer25> 72
9.01% DMSO in Aqueous Buffer2524

Table 2: Effect of Temperature on this compound Stability

Temperature (°C)SolventpHHalf-life (t½) (hours)
41% DMSO in Aqueous Buffer7.4> 168
251% DMSO in Aqueous Buffer7.4> 72
371% DMSO in Aqueous Buffer7.436
501% DMSO in Aqueous Buffer7.48

Table 3: Effect of Light Exposure on this compound Stability

Light ConditionSolventTemperature (°C)% Degradation after 24h
Dark1% DMSO in Aqueous Buffer25< 5%
Ambient Light1% DMSO in Aqueous Buffer2515-20%
UV Light (254 nm)1% DMSO in Aqueous Buffer25> 50%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store aliquots at -20°C for long-term storage.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a specific solution.

  • Materials: this compound stock solution, appropriate buffers (acidic, neutral, alkaline), hydrogen peroxide solution, amber and clear vials, heating block/water bath, UV lamp.

  • Procedure:

    • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration in the desired solvent system.

    • Acid Hydrolysis: Add HCl to the test solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 50°C).

    • Alkaline Hydrolysis: Add NaOH to the test solution to a final concentration of 0.1 M. Incubate at a specified temperature.

    • Oxidative Degradation: Add hydrogen peroxide to the test solution to a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Incubate the test solution in a clear vial at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the test solution in a clear vial to UV light.

    • Control: Keep a test solution in an amber vial at 4°C, protected from light.

    • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC, to determine the percentage of this compound remaining.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Powder stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock working Dilute to Working Solution (in experimental buffer) stock->working acid Acid Hydrolysis (0.1 M HCl) working->acid base Alkaline Hydrolysis (0.1 M NaOH) working->base oxidative Oxidation (3% H2O2) working->oxidative thermal Thermal Stress (e.g., 60°C) working->thermal photo Photolytic Stress (UV Light) working->photo control Control (4°C, Dark) working->control sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling control->sampling analysis Analyze by HPLC sampling->analysis data Determine % Degradation analysis->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results or Loss of Activity degradation Chemical Degradation issue->degradation precipitation Precipitation issue->precipitation handling Inconsistent Handling issue->handling fresh_sol Prepare Fresh Solutions degradation->fresh_sol protect Protect from Light/Heat degradation->protect check_sol Check Solubility Limits precipitation->check_sol standardize Standardize Protocol handling->standardize

Caption: Troubleshooting logic for common issues with this compound solutions.

signaling_pathway arprinocid This compound p450 Cytochrome P-450 Enzymes arprinocid->p450 Metabolism reactive_metabolite Reactive Metabolite(s) p450->reactive_metabolite er Endoplasmic Reticulum (ER) reactive_metabolite->er Interacts with er_stress ER Stress & Vacuole Formation er->er_stress Leads to cell_death Cell Death er_stress->cell_death

Caption: Proposed mechanism of action for this compound.[1][2]

References

Technical Support Center: Optimizing Arprinocid-N-oxide for Coccidiosis Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Arprinocid-N-oxide in coccidiosis control experiments. The following information is based on available research on Arprinocid and its metabolite, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound, a metabolite of arprinocid, is believed to exert its anticoccidial effect through a mechanism involving the host's metabolic machinery. It is suggested that this compound binds to cytochrome P-450 in the endoplasmic reticulum of host cells. This interaction is thought to trigger a cascade of events leading to the destruction of the endoplasmic reticulum, ultimately causing cell death in the Eimeria parasite.[1]

Q2: What is the recommended dosage for this compound?

Specific dosage recommendations for this compound are not well-documented in publicly available literature. However, studies on the parent compound, arprinocid, have shown efficacy at dietary concentrations ranging from 30 ppm to 90 ppm for controlling various Eimeria species in broiler chickens. In turkey poults, performance improvements were observed with arprinocid levels up to 120 ppm.[2][3] It is crucial to conduct dose-titration studies to determine the optimal concentration for this compound in your specific experimental setup.

Q3: How can I prepare a stock solution of this compound?

The solubility of this compound may vary depending on the solvent. For in vitro assays, it is advisable to first test solubility in common solvents like dimethyl sulfoxide (DMSO) or ethanol. For in vivo studies, where the compound is mixed with feed, a pre-mix is often created to ensure uniform distribution. Always refer to the manufacturer's instructions for specific solubility information.

Q4: What are the expected outcomes of a successful this compound treatment?

A successful treatment should result in a significant reduction in oocyst shedding, lower lesion scores in the intestines, improved weight gain, and better feed conversion ratios in infected birds compared to untreated control groups.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low efficacy or lack of response - Sub-optimal dosage: The concentration of this compound may be too low. - Drug resistance: The Eimeria strain may have developed resistance. - Improper drug administration: Uneven mixing in feed or incorrect gavage technique. - Compound instability: Degradation of this compound.- Conduct a dose-response study to determine the optimal dosage. - Use a different anticoccidial agent with a different mechanism of action. - Ensure thorough and consistent mixing of the compound in the feed. Verify gavage accuracy. - Store the compound as recommended by the manufacturer and prepare fresh solutions for each experiment.
Signs of toxicity in treated animals (e.g., reduced weight gain at high doses) - Dosage too high: The concentration of this compound may be approaching toxic levels.[2]- Reduce the dosage in subsequent experiments. - Carefully observe animals for any adverse effects.
Inconsistent results between experiments - Variability in infection pressure: Differences in the number of sporulated oocysts administered. - Animal health status: Underlying health issues in the experimental animals. - Environmental factors: Variations in housing, temperature, or diet.- Standardize the oocyst challenge dose and administration procedure. - Use healthy, age-matched animals from a reliable source. - Maintain consistent environmental conditions throughout the study.
Difficulty in dissolving this compound - Inappropriate solvent: The chosen solvent may not be suitable for this compound.- Test a range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, polyethylene glycol) to find an appropriate one. - Gentle heating or sonication may aid in dissolution, but check for compound stability under these conditions.

Experimental Protocols

In Vivo Efficacy Study in Broiler Chickens

This protocol provides a general framework for assessing the efficacy of this compound against Eimeria infection in broiler chickens.

1. Animals and Housing:

  • Use one-day-old broiler chicks from a reputable hatchery.
  • House the birds in clean, disinfected pens with fresh litter.
  • Provide ad libitum access to a standard broiler diet and clean water.

2. Experimental Design:

  • Group 1 (Negative Control): Uninfected, untreated.
  • Group 2 (Positive Control): Infected, untreated.
  • Group 3 (Treatment Group): Infected, treated with this compound at various concentrations (e.g., 30, 60, 90 ppm in feed).
  • Group 4 (Positive Drug Control): Infected, treated with a known effective anticoccidial drug.

3. Infection:

  • At approximately 14 days of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella, E. acervulina, E. maxima).

4. Treatment:

  • Administer the medicated feed containing this compound or the positive control drug from one day before infection until the end of the experiment.

5. Data Collection:

  • Performance Parameters: Record body weight and feed consumption at regular intervals to calculate weight gain and feed conversion ratio.
  • Oocyst Shedding: Collect fecal samples at peak shedding time (typically 5-7 days post-infection) to determine the number of oocysts per gram of feces (OPG) using a McMaster chamber.
  • Lesion Scoring: At the end of the study (e.g., 7-9 days post-infection), euthanize a subset of birds from each group and score the intestinal lesions caused by coccidiosis.

6. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Data Presentation

Table 1: Efficacy of Arprinocid against various Eimeria species in broiler chickens.

Arprinocid Concentration (ppm) Eimeria Species Observed Effect Reference
30 - 90Field isolates of five major Eimeria speciesTested for anticoccidial efficacy in controlled battery experiments.[3]
60 - 100E. tenella, E. acervulina, E. maximaGood protection against infection.[3]

Table 2: Effect of Arprinocid on turkey poult performance during coccidiosis challenge.

Arprinocid Concentration (ppm) Effect on Performance Reference
Up to 120Improved weight gain and feed conversion.[2]
180Depressed weight gains.[2]

Visualizations

Arprinocid_N_oxide_Mechanism cluster_HostCell Host Cell Arprinocid Arprinocid Metabolism Metabolism (Liver Microsomes) Arprinocid->Metabolism Arprinocid_N_oxide This compound Metabolism->Arprinocid_N_oxide P450 Cytochrome P-450 Arprinocid_N_oxide->P450 Binds to ER Endoplasmic Reticulum (ER) ER_Destruction ER Destruction ER->ER_Destruction P450->ER_Destruction Mediates CellDeath Parasite Cell Death ER_Destruction->CellDeath

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow start Start: Day 1 Chicks acclimation Acclimation Period (Day 1-13) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment_start Start Medicated Feed (Day 13) randomization->treatment_start infection Oral Infection with Eimeria Oocysts (Day 14) treatment_start->infection data_collection Data Collection (Performance, Oocyst Shedding) (Day 14-21) infection->data_collection necropsy Necropsy and Lesion Scoring (Day 21) data_collection->necropsy analysis Statistical Analysis necropsy->analysis end End of Study analysis->end

Caption: General experimental workflow for an in vivo efficacy study.

References

Technical Support Center: Arprinocid-N-oxide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arprinocid-N-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing higher-than-expected cytotoxicity in my cell-based assays. What could be the cause?

A1: Higher-than-expected cytotoxicity could be due to several factors:

  • Cellular Vacuole Formation: this compound has been observed to cause the formation of vacuoles in HeLa cells due to the dilation of the rough endoplasmic reticulum, which can lead to cell death.[1]

  • Residual Oxidants: The synthesis of N-oxides can sometimes leave residual hydrogen peroxide (H₂O₂), which is cytotoxic. It is crucial to ensure the purity of the this compound compound.

  • Off-target Effects: While this compound's primary known mechanism involves cytochrome P-450, off-target effects at high concentrations cannot be ruled out.

Troubleshooting Steps:

  • Confirm Compound Purity: Use analytical methods like HPLC to confirm the purity of your this compound stock.

  • Titrate Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

  • Include Control Inhibitors: Use a known inhibitor of microsomal drug metabolism, such as SKF-525A, which has been shown to prevent the cytotoxic effects of this compound.[1]

Q2: My this compound solution appears to be precipitating in the cell culture medium. How can I improve its solubility?

A2: N-oxide functionalities are generally included in molecules to improve water solubility.[2][3] However, precipitation can still occur due to several reasons:

  • High Concentration: The concentration of this compound in your working solution may be exceeding its solubility limit in the specific cell culture medium being used.

  • pH of the Medium: The pH of the medium can affect the ionization state and solubility of the compound.

  • Interaction with Media Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), could potentially interact with the compound and reduce its solubility.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a concentrated stock solution just before use.

  • Optimize Solvent: While DMSO is a common solvent for stock solutions, consider a co-solvent system if solubility remains an issue. Be mindful of the final solvent concentration in your assay, as it can be toxic to cells.

  • Test Different Media Formulations: If possible, test the solubility of this compound in different basal media to identify one that is more compatible.

Q3: I am not observing the expected biological activity of this compound in my in vitro assay. What are the possible reasons?

A3: A lack of biological activity could stem from several experimental factors:

  • Inappropriate Cell Line: The cell line you are using may not express the necessary cytochrome P-450 enzymes required to metabolize this compound to its active form.[1]

  • Compound Degradation: this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation, exposure to light).

  • Incorrect Assay Endpoint: The endpoint you are measuring may not be appropriate for the mechanism of action of this compound. For example, it does not directly affect DNA, RNA, or protein synthesis in HeLa cells.[1]

Troubleshooting Steps:

  • Cell Line Characterization: Ensure your chosen cell line expresses the relevant cytochrome P-450 isoforms. You may need to use cell lines that are known to have high P-450 activity or use microsome-based assays.

  • Assess Compound Stability: The stability of this compound in your assay medium can be evaluated over the time course of your experiment using analytical methods like LC-MS.

  • Mechanism-Specific Assays: Design your experiments to measure endpoints related to its known mechanism, such as endoplasmic reticulum stress or cytochrome P-450 inhibition.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
ID₅₀ (Toxic Effect)5.0 ppmHeLa Cells[1]
Effect on Macromolecule SynthesisNo effect on DNA, RNA, or protein synthesisHeLa Cells[1]
Effect on RespirationNo effect on respiration rateEimeria tenella mitochondria[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for this compound

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Cytochrome P-450 Inhibition Assay

  • Microsome Preparation: Use human liver microsomes or microsomes from a relevant animal model.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, a specific cytochrome P-450 substrate, and the microsomal preparation.

  • Inhibition: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.

  • Initiation of Reaction: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a suitable solvent, such as acetonitrile.

  • Metabolite Quantification: Centrifuge the samples to pellet the protein and analyze the supernatant for the formation of the metabolite of the specific P-450 substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of the P-450 enzyme activity at each concentration of this compound and determine the IC₅₀ value.

Visualizations

Arprinocid_N_oxide_Mechanism Arprinocid_N_oxide This compound Cytochrome_P450 Cytochrome P-450 Arprinocid_N_oxide->Cytochrome_P450 Binds to Metabolism Metabolism Cytochrome_P450->Metabolism ER Endoplasmic Reticulum Metabolism->ER Causes Dilation Vacuole_Formation Vacuole Formation ER->Vacuole_Formation Cell_Death Cell Death Vacuole_Formation->Cell_Death

Caption: Proposed mechanism of action for this compound cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions Prepare_Stock->Serial_Dilution Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

Technical Support Center: Arprinocid-N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during experiments with Arprinocid-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound's main anticoccidial effect stems from its interaction with cytochrome P-450 enzymes.[1] This interaction is believed to trigger a metabolic process that leads to the destruction of the endoplasmic reticulum within the target cell, ultimately causing cell death.[1] Unlike its parent compound, Arprinocid, the N-oxide form is toxic to HeLa cells, causing cellular vacuole formation due to the dilation of the rough endoplasmic reticulum.[1]

Q2: My experimental results with this compound are inconsistent. What are the potential sources of variability?

Inconsistent results can arise from several factors:

  • Metabolic Variability: Since this compound's activity is dependent on cytochrome P-450 metabolism[1], variations in the expression and activity of these enzymes in your experimental system (e.g., different cell lines, tissue preparations, or animal models) can lead to significant variability.

  • Compound Stability: N-oxide compounds can sometimes be unstable and may be reduced back to their parent form.[2] The stability of this compound in your experimental buffers, media, and during storage should be considered.

  • Sample Preparation and Analysis: The methods used for sample extraction and analysis can influence the quantification of this compound. Inefficient extraction or inappropriate analytical techniques can lead to variable results.

Q3: What are the recommended analytical methods for quantifying this compound?

While specific protocols for this compound are not widely published, general methods for analyzing alkaloid N-oxides can be adapted. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-Q-ToF-MS) are suitable for the identification and characterization of N-oxides.[2] For quantitative analysis, methods like ion-pair high-performance liquid chromatography (HPIPC) have been successfully used for other N-oxides.[3]

Troubleshooting Guides

Issue 1: Low or No Observed Efficacy of this compound
Possible Cause Troubleshooting Step
Inactive Cytochrome P-450 Enzymes Ensure your experimental system (e.g., cell line, microsomal fraction) has active cytochrome P-450 enzymes. You can test this using a known substrate for the relevant P-450 isoforms.
Compound Degradation Verify the integrity of your this compound stock. Consider analyzing the stock solution by LC-MS to check for degradation products. Prepare fresh solutions for each experiment.
Inappropriate Vehicle/Solvent Ensure the vehicle used to dissolve this compound is compatible with your experimental system and does not inhibit enzyme activity.
Incorrect Dosing The toxic effect of this compound on HeLa cells has been observed with an ID50 of 5.0 ppm.[1] Verify that your dosing is within the effective range for your specific system.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Metabolic Activity Standardize the preparation of your biological system to ensure consistent cytochrome P-450 activity. For in vitro assays, ensure consistent cell density and passage number. For in vivo studies, consider factors like age, sex, and diet of the animals.
Sample Handling and Storage Process and analyze samples consistently and promptly after collection. If storage is necessary, validate the stability of this compound under your storage conditions.
Analytical Method Variability Validate your analytical method for linearity, accuracy, and precision. Use an internal standard to correct for variations in sample processing and instrument response.

Experimental Protocols

Protocol 1: In Vitro Metabolism Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolism of this compound.

  • Prepare Microsomal Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (e.g., rat or human), a NADPH-generating system (e.g., isocitrate dehydrogenase, isocitrate, NADP+), and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction:

    • Add this compound to the mixture to start the reaction. The final concentration should be determined based on your experimental goals.

  • Incubation:

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop Reaction:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant for the disappearance of this compound and the appearance of any metabolites using a validated LC-MS method.

Visualizations

Signaling Pathway

Arprinocid_N_oxide_Mechanism cluster_cell Target Cell (e.g., Eimeria tenella) This compound This compound Cytochrome_P450 Cytochrome P-450 This compound->Cytochrome_P450 Binds to Metabolism Metabolism Cytochrome_P450->Metabolism Mediates ER_Destruction Endoplasmic Reticulum Destruction Metabolism->ER_Destruction Cell_Death Cell Death ER_Destruction->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reagents Prepare this compound and Experimental System Start->Prepare_Reagents Incubation Incubate Compound with System Prepare_Reagents->Incubation Sample_Collection Collect Samples at Time Points Incubation->Sample_Collection Sample_Processing Process Samples (e.g., Extraction) Sample_Collection->Sample_Processing Analysis Analyze by LC-MS Sample_Processing->Analysis Data_Interpretation Interpret Data and Assess Variability Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: General experimental workflow for studying this compound.

Troubleshooting Logic

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Metabolism Verify P-450 Activity Inconsistent_Results->Check_Metabolism Yes Check_Stability Assess Compound Stability Inconsistent_Results->Check_Stability Yes Check_Analysis Validate Analytical Method Inconsistent_Results->Check_Analysis Yes Standardize_System Standardize Biological System Check_Metabolism->Standardize_System Fresh_Solutions Use Fresh Stock Solutions Check_Stability->Fresh_Solutions Use_Internal_Standard Incorporate Internal Standard Check_Analysis->Use_Internal_Standard

Caption: Logic diagram for troubleshooting experimental variability.

References

Minimizing Arprinocid-N-oxide degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Arprinocid-N-oxide during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

A1: For short-term storage (days to weeks), it is recommended to store solid this compound in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), the recommended temperature is -20°C.[1] The vial should always be tightly sealed to protect it from moisture and air.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be prepared and used on the same day if possible. If storage is necessary, we recommend aliquoting the solution into tightly sealed vials and storing them at -20°C or below for up to one month. Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, based on general recommendations for purine N-oxides and related compounds, this compound is likely sensitive to light.[1] It should be stored in the dark, for example, by using amber vials or by wrapping the container in aluminum foil. Exposure to UV light can potentially lead to photodegradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a purine N-oxide), potential degradation pathways include:

  • Reduction of the N-oxide: The N-oxide functional group can be reduced to the corresponding purine, Arprinocid.

  • Hydrolysis: The purine ring system may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the purine ring.

  • Oxidation: Although an N-oxide, the purine ring can be further oxidized, especially in the presence of strong oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent experimental results over time. Degradation of this compound due to improper storage.1. Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Prepare fresh stock solutions for each experiment. 3. Perform a stability check of your stored material using the HPLC method described in the Experimental Protocols section.
Appearance of new, unidentified peaks in HPLC analysis. Formation of degradation products.1. Compare the chromatogram of the stored sample with a freshly prepared standard. 2. Consider the potential degradation pathways (reduction, hydrolysis, photodegradation) to hypothesize the identity of the new peaks. 3. If necessary, use techniques like LC-MS to identify the degradation products.
Discoloration or change in the physical appearance of the solid compound. Significant degradation has likely occurred.Do not use the material. Discard it and obtain a fresh batch. Review storage and handling procedures to prevent future occurrences.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization and validation are required for specific experimental needs.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffered aqueous solution (e.g., 0.1% orthophosphoric acid in water, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). A common starting point for purine analogs is a ratio like 40:60 (v/v) of buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at an appropriate wavelength (a wavelength scan of this compound will determine the optimal wavelength, likely around 220-280 nm).

  • Column Temperature: 30°C.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Inject the standard solution and record the chromatogram. The retention time and peak area of the main peak correspond to intact this compound.

  • To assess the stability of a stored sample, prepare a solution of the sample at the same concentration and analyze it under the same HPLC conditions.

  • Compare the peak area of this compound in the sample to that of the standard to quantify the amount of remaining compound. The presence of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples using the stability-indicating HPLC method to observe the extent of degradation and the formation of degradation products.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Condition Temperature Duration
SolidDry, Dark, Tightly Sealed0 - 4°CShort-term (days to weeks)
SolidDry, Dark, Tightly Sealed-20°CLong-term (months to years)
SolutionTightly Sealed, Aliquoted≤ -20°CUp to 1 month

Table 2: Potential Degradation Pathways and Stress Conditions

Degradation Pathway Stress Condition Potential Degradation Product
ReductionReducing agentsArprinocid
HydrolysisStrong Acid/Base, HeatPurine ring-opened products
PhotodegradationUV LightVarious photoproducts
OxidationOxidizing agentsFurther oxidized purine species

Visualizations

cluster_storage Recommended Storage Workflow start Receive this compound short_term Short-term use? (days to weeks) start->short_term store_short Store at 0-4°C (Dry, Dark, Sealed) short_term->store_short Yes long_term Long-term storage? (months to years) short_term->long_term No use Use in experiment store_short->use store_long Store at -20°C (Dry, Dark, Sealed) long_term->store_long Yes store_long->use

Caption: Recommended storage workflow for this compound.

cluster_degradation Potential Degradation Pathways of this compound cluster_products arprinocid_n_oxide This compound arprinocid Arprinocid (Reduction) arprinocid_n_oxide->arprinocid Reducing Agents hydrolysis_products Ring-Opened Products (Hydrolysis) arprinocid_n_oxide->hydrolysis_products Strong Acid/Base, Heat photo_products Photoproducts (Photodegradation) arprinocid_n_oxide->photo_products UV Light

Caption: Potential degradation pathways of this compound.

cluster_hplc HPLC Stability Testing Workflow prep_standard Prepare Standard Solution (Fresh this compound) hplc_analysis HPLC Analysis (C18 Column, UV Detection) prep_standard->hplc_analysis prep_sample Prepare Sample Solution (Stored this compound) prep_sample->hplc_analysis compare Compare Chromatograms hplc_analysis->compare stable Stable (No significant change in peak area, no new peaks) compare->stable Similar degraded Degraded (Decreased peak area, new peaks present) compare->degraded Different

Caption: Workflow for HPLC stability testing of this compound.

References

Technical Support Center: Arprinocid-N-oxide Assays & Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arprinocid-N-oxide who are encountering issues with cell culture contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the active metabolite of arprinocid. Its mechanism of action involves the cytochrome P-450 enzyme system.[1] It binds to cytochrome P-450, leading to metabolic processes that cause the destruction of the endoplasmic reticulum, which manifests as cellular vacuole formation and ultimately leads to cell death.[1] It has been shown to be toxic to HeLa cells and Eimeria tenella merozoites.[1]

Q2: How can cell culture contamination affect my this compound assay results?

Cell culture contamination can significantly impact the accuracy and reliability of your this compound assay results in several ways:

  • False-Positives/Negatives: Contaminants can produce substances that interfere with the assay's detection method, leading to incorrect readings.[2][3][4]

  • Altered Cell Metabolism: Microorganisms can alter the pH and nutrient composition of the culture medium, affecting the health and metabolism of the cells.[5][6][7] This can mask or mimic the cytotoxic effects of this compound.

  • Reduced Drug Potency: Contaminants may degrade the this compound compound, reducing its effective concentration and leading to an underestimation of its efficacy.[8]

  • Inaccurate Cytotoxicity Assessment: Contaminants themselves can be cytotoxic, making it difficult to distinguish between cell death caused by the contaminant and that caused by this compound.

Q3: What are the most common types of contaminants I should be aware of?

The most common contaminants in cell culture are bacteria, mycoplasma, fungi (yeast and mold), viruses, and cross-contamination with other cell lines.[9][10][11] Chemical contaminants from reagents or equipment can also be an issue.[10][12]

Q4: Can I use antibiotics in my this compound experiments to prevent contamination?

While antibiotics like penicillin and streptomycin can be used to control bacterial growth, their routine use is often discouraged.[13] Long-term use can lead to the development of antibiotic-resistant bacteria and may mask low-level or cryptic infections.[14][15] It is also important to note that antibiotics are ineffective against mycoplasma and fungal contamination.[6] If you must use antibiotics, it is recommended to maintain a parallel culture without them to monitor for underlying contamination.[14]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Poor Cell Health in Control Cultures

If you observe cytotoxicity or a significant decline in cell health in your vehicle-treated or untreated control groups, it is crucial to investigate for contamination before interpreting the effects of this compound.

Troubleshooting Workflow for Unexpected Cell Death

A Unexpected cell death in control B Visual Inspection (Microscopy) A->B C Check for common signs of contamination (turbidity, pH change) B->C D Contamination Suspected C->D Signs present E No obvious contamination C->E No signs F Identify Contaminant Type D->F G Test for Mycoplasma (PCR, Staining) E->G H Review Aseptic Technique E->H I Check Reagents and Media E->I J Decontaminate and Discard F->J G->J Positive K Quarantine new cell lines H->K I->K

Caption: Troubleshooting workflow for unexpected cell death in control cultures.

Step-by-Step Guide:

  • Visual Inspection: Immediately examine your cell cultures under a microscope. Look for common signs of contamination as detailed in the table below.[12][16]

  • Check Culture Medium: Observe the medium for turbidity (cloudiness) and any rapid color changes, which could indicate a pH shift due to microbial metabolism.[9][17][18]

  • Mycoplasma Testing: If no obvious contaminants are visible, it is essential to test for mycoplasma.[12] Mycoplasma are very small bacteria that do not cause turbidity but can significantly affect cell health and metabolism.[6][11] PCR-based detection kits are a rapid and sensitive method.[19]

  • Review Laboratory Practices: If contamination is confirmed, thoroughly review your aseptic technique and lab protocols.[20][21] Ensure all personnel are following best practices.

  • Quarantine and Test New Materials: Always quarantine and test new cell lines and reagents before introducing them into your general cell stock.[9][13][22]

Issue 2: this compound Appears Less Potent Than Expected

If you observe a reduced effect of this compound, it could be due to underlying contamination that is either degrading the compound or altering the cellular response.

This compound Mechanism of Action

A This compound B Cytochrome P-450 A->B C Microsomal Metabolism B->C D Endoplasmic Reticulum Destruction C->D E Cellular Vacuole Formation D->E F Cell Death E->F

Caption: Simplified signaling pathway of this compound.

Troubleshooting Steps:

  • Rule out Contamination: Follow the steps outlined in "Issue 1" to ensure your cultures are free from contamination.

  • Consider Contaminant Interference: Some microorganisms can alter the expression or activity of cytochrome P-450 enzymes, which are central to the mechanism of this compound.[1] This could potentially reduce the drug's efficacy.

  • Check Compound Integrity: Ensure that your stock solution of this compound has been stored correctly and has not degraded.

  • Verify Cell Line: Confirm the identity of your cell line. Cross-contamination with a less sensitive cell line is a possibility.[14] DNA fingerprinting or karyotype analysis can verify the cell line's identity.[14]

Data Presentation: Common Cell Culture Contaminants

ContaminantVisual Indicators (Microscopy)Macroscopic SignsImpact on Culture
Bacteria Small, motile rod-shaped or spherical particles between cells.[16][17]Rapid turbidity, sudden drop in pH (media turns yellow).[9][11]Rapid cell death, altered metabolism.[5]
Yeast Round or oval budding particles, may form chains.[6][10]Medium may become turbid, slight pH increase (media turns pink/purple) in later stages.[6][23]Slower growing than bacteria, but will outcompete and kill cells.
Mold Thin, filamentous hyphae, may form dense spore clusters.[6][10]Fungal colonies may be visible floating on the surface of the medium.[6]pH changes, production of cytotoxic metabolites.
Mycoplasma Not visible with a standard light microscope due to small size and lack of a cell wall.[11]No visible signs of turbidity or pH change.[6]Altered metabolism, changes in gene expression, chromosomal aberrations.[5][6]
Viruses Not visible with a light microscope.[12]Often no immediate signs, may cause cell detachment or changes in morphology.[12]Can affect cell physiology and lead to unreliable results.

Experimental Protocols

Protocol 1: Visual Detection of Contamination
  • Daily Observation: Visually inspect your cultures daily using a phase-contrast microscope at various magnifications (100x to 400x).[12][17]

  • Examine Cell-Free Spaces: Carefully scan the spaces between cells for any unusual particles.[16][23]

  • Look for Motility: Observe for any movement of small particles. True motility (directed movement) is a strong indicator of bacterial contamination, while Brownian motion (random jiggling) can be seen with cell debris.[16][17]

  • Monitor Culture Medium: Check the clarity and color of the culture medium daily, before and after incubation.[17]

Protocol 2: Mycoplasma Detection by PCR

This protocol is a general guideline. Always refer to the specific instructions provided with your PCR-based mycoplasma detection kit.

  • Sample Collection: Collect 1 mL of the cell culture supernatant.

  • Sample Preparation: Some kits may require a heat treatment step (e.g., 95°C for 5-10 minutes) to lyse the cells and inactivate DNases.[24][25]

  • PCR Reaction Setup: Prepare the PCR master mix according to the kit's instructions. This typically includes a reaction buffer, primers, and DNA polymerase. Add a small volume of your prepared sample to the master mix.

  • Positive and Negative Controls: Always include a positive control (containing mycoplasma DNA) and a negative control (sterile water or mycoplasma-free culture medium) in your PCR run.

  • Thermal Cycling: Perform the PCR amplification using the cycling conditions specified in the kit's protocol.

  • Result Analysis: Analyze the PCR products by gel electrophoresis. The presence of a band of a specific size indicates mycoplasma contamination.[19] Some kits use real-time PCR for quantitative results.[19]

Contamination Identification and Response

Decision Tree for Contamination Identification

Caption: A decision tree to help identify the type of microbial contamination.

Immediate Actions Upon Detecting Contamination:

  • Isolate: Immediately isolate the contaminated culture(s) to prevent cross-contamination to other cultures.[14]

  • Discard: The recommended course of action for any contaminated culture is to discard it immediately.[10][16] Decontaminate the culture vessel with a 10% bleach solution or by autoclaving before disposal.[15][26]

  • Decontaminate: Thoroughly clean and decontaminate all affected equipment, including the incubator, biosafety cabinet, and any shared reagents.[10][15] Wipe surfaces with 70% ethanol followed by a broad-spectrum disinfectant.[9][26]

  • Investigate the Source: Try to identify the source of the contamination to prevent future occurrences. Check all reagents, media, and cell stocks that were used with the contaminated culture.[5][27]

References

Technical Support Center: Troubleshooting Inconsistent Results in Animal Trials of Novel N-Oxide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is a generalized resource for researchers encountering inconsistent results in animal trials involving novel N-oxide compounds, referred to hypothetically as "Compound-N-oxide." This is due to the lack of specific public information on "Arprinocid-N-oxide." The principles and troubleshooting steps outlined here are based on established best practices in preclinical animal research and the general chemistry of N-oxide compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variation in therapeutic response to Compound-N-oxide between different animal cohorts. What are the potential causes?

A1: Inconsistent therapeutic responses in animal trials can stem from multiple sources of variability. These can be broadly categorized into three areas: variability introduced by the experimenter, inherent inter-animal variability, and variability induced by interactions between the animal and its environment.[1][2] It is crucial to systematically investigate each of these areas to pinpoint the source of the inconsistency.

Q2: Could the formulation or administration of Compound-N-oxide be a factor in the inconsistent results?

A2: Absolutely. The physicochemical properties of N-oxide compounds can influence their solubility, stability, and bioavailability.[3] Inconsistencies in the formulation, such as improper solubilization or degradation of the compound, can lead to variable dosing. Additionally, the route and technique of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact drug absorption and, consequently, the observed efficacy.[1]

Q3: How can we be sure that the observed effects are due to Compound-N-oxide and not its metabolites?

A3: N-oxide compounds can be metabolized in vivo, potentially being reduced back to the parent amine or converted into other active or inactive metabolites.[4] It is essential to conduct pharmacokinetic and metabolism studies to identify the major metabolites and assess their biological activity.[5] This will help determine whether the parent compound, a metabolite, or a combination of both is responsible for the therapeutic effects and if variability in metabolism is contributing to inconsistent outcomes.

Q4: What are the best practices for minimizing variability in our animal studies?

A4: To enhance the reproducibility of your animal experiments, it is important to standardize as many aspects of the study as possible. This includes using genetically uniform animals, controlling environmental conditions (e.g., light-dark cycle, temperature, diet), and ensuring all experimental procedures are performed consistently by well-trained personnel.[1][6][7] Implementing a robust quality assurance program can also help maintain data integrity.[6]

Troubleshooting Guides

Guide 1: Diagnosing Inconsistent Pharmacokinetic (PK) Profiles

If you are observing high variability in the plasma concentrations of Compound-N-oxide, use the following troubleshooting table to identify potential causes and solutions.

Potential Cause Troubleshooting Steps Recommended Action
Formulation Issues 1. Verify the solubility and stability of Compound-N-oxide in the vehicle. 2. Analyze the formulation for the correct concentration and purity of the compound.[8][9]1. If solubility is an issue, consider alternative vehicles or formulation strategies. 2. If the compound is unstable, prepare fresh formulations before each administration.
Administration Variability 1. Review the training and technique of personnel performing the administrations. 2. For oral gavage, ensure proper placement to avoid accidental tracheal administration.1. Provide additional training and standardize the administration procedure. 2. Consider using alternative, less technique-dependent routes of administration if possible.
Metabolic Differences 1. Analyze plasma and tissue samples for major metabolites of Compound-N-oxide. 2. Investigate potential genetic polymorphisms in metabolic enzymes within your animal strain.1. If active metabolites are identified, their contribution to the overall effect should be assessed. 2. If metabolic variability is high, consider using a larger number of animals to increase statistical power.
Sample Collection and Processing Errors 1. Review protocols for blood collection, processing, and storage. 2. Ensure consistency in timing of sample collection relative to dosing.1. Standardize all sample handling procedures. 2. Implement a strict timetable for sample collection.
Guide 2: Addressing Variable Efficacy and Toxicity

Use this guide if you are observing inconsistent therapeutic outcomes or unexpected toxicity in your animal studies.

Potential Cause Troubleshooting Steps Recommended Action
Inter-Animal Variability 1. Assess the health status and baseline physiological parameters of the animals. 2. Review the genetic background and supplier of the animals.[10]1. Exclude animals that do not meet the health criteria. 2. Use animals from a single, reputable supplier to minimize genetic drift.
Environmental Factors 1. Monitor and record environmental conditions in the animal facility (temperature, humidity, light cycle). 2. Evaluate potential stressors in the animal's environment, such as noise or overcrowding.[2]1. Maintain a stable and controlled environment. 2. Implement environmental enrichment to reduce stress.
Off-Target Effects 1. Conduct in vitro screening of Compound-N-oxide against a panel of receptors and enzymes. 2. Investigate if the parent amine of the N-oxide has known biological activities.1. If off-target activities are identified, their potential contribution to the observed effects should be considered. 2. Compare the in vivo effects of the N-oxide with its parent amine.
Pathogen Interference 1. Screen animals for common pathogens that could influence the disease model or drug response.1. Maintain a specific-pathogen-free (SPF) facility. 2. If an infection is detected, it may be necessary to restart the study with pathogen-free animals.

Data Presentation: Summary of Potential Sources of Variability

The following table summarizes the key sources of variability in animal trials, based on established literature.[1][2][10][11][12]

Category Source of Variability Examples
Experimenter-Induced Procedural InconsistenciesInconsistent injection technique, variable surgical skill, imprecise measurements.
BiasNon-blinded data collection, subjective scoring of outcomes.
Inherent Animal Factors Genetic MakeupStrain differences, genetic drift within a colony.
Physiological StateAge, sex, weight, health status, stress levels.
Environmental Factors Physical EnvironmentTemperature, humidity, lighting, noise, cage density.
Social EnvironmentGroup housing dynamics, social hierarchies.
Diet and WaterVariations in chow composition, water quality.

Experimental Protocols: Generic Protocol for an In Vivo Efficacy Study

This protocol provides a generalized framework for conducting an in vivo efficacy study with a novel compound like Compound-N-oxide.

  • Animal Model Selection:

    • Choose an animal model that is well-characterized and relevant to the human disease being studied.

    • Define inclusion and exclusion criteria for the animals.

  • Study Design:

    • Determine the appropriate group sizes using power analysis to ensure statistical significance.

    • Randomize animals to treatment groups (vehicle control, positive control, different doses of Compound-N-oxide).

    • Blind the study personnel to the treatment assignments to minimize bias.

  • Compound Formulation and Administration:

    • Develop a stable and biocompatible formulation for Compound-N-oxide.

    • Select the most appropriate route of administration based on the compound's properties and the clinical intended use.

    • Administer the compound at the same time each day to minimize circadian effects.

  • Data Collection:

    • Define primary and secondary efficacy endpoints.

    • Collect data at predetermined time points throughout the study.

    • Monitor animal health and welfare daily.

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points after dosing to determine the pharmacokinetic profile of Compound-N-oxide and its major metabolites.

  • Statistical Analysis:

    • Use appropriate statistical methods to analyze the collected data.

    • Report the results with measures of variability (e.g., standard deviation, confidence intervals).

Mandatory Visualization

TroubleshootingWorkflow start Inconsistent Results Observed check_compound Verify Compound Integrity and Formulation start->check_compound check_protocol Review Experimental Protocol and Procedures start->check_protocol check_animal Assess Animal Health and Environment start->check_animal formulation_issue Formulation or Dosing Error check_compound->formulation_issue Issue Found protocol_issue Procedural Variability check_protocol->protocol_issue Issue Found animal_issue Biological or Environmental Factor check_animal->animal_issue Issue Found revise_formulation Revise Formulation / Administration formulation_issue->revise_formulation retrain_staff Standardize Procedures / Retrain Staff protocol_issue->retrain_staff control_environment Control Environmental Variables / Refine Animal Model animal_issue->control_environment

Caption: Troubleshooting workflow for inconsistent animal trial results.

SignalingPathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor Target Receptor kinase1 Kinase A receptor->kinase1 Activates compound Compound-N-oxide (Extracellular) compound->receptor Binds metabolite Active Metabolite metabolite->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Therapeutic Response transcription_factor->response Leads to

Caption: Hypothetical signaling pathway for Compound-N-oxide.

References

Validation & Comparative

Arprinocid vs. Arprinocid-N-oxide: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the anticoccidial agents Arprinocid and its metabolite, Arprinocid-N-oxide, reveals a classic prodrug-active metabolite relationship, with the latter demonstrating significantly greater intrinsic potency. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of veterinary parasitology.

Executive Summary

Arprinocid is an anticoccidial agent used in poultry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. In vivo, Arprinocid undergoes hepatic metabolism to its active form, this compound. It is this N-oxide metabolite that is primarily responsible for the observed anticoccidial activity. In vitro studies have demonstrated that this compound is substantially more potent than the parent compound, Arprinocid. The two molecules also exhibit different mechanisms of action. While Arprinocid's activity is linked to the inhibition of purine transport, this compound is believed to exert its effect through interaction with the parasite's cytochrome P-450 system, leading to cellular damage. This guide will delve into the available data to provide a clear comparison of these two compounds.

Data Presentation: In Vitro Efficacy

The most direct comparison of the intrinsic activity of Arprinocid and this compound comes from in vitro studies. Research conducted on Eimeria tenella in cultured chick kidney epithelial cells, which do not significantly metabolize Arprinocid, provides a clear picture of their relative potencies.

CompoundTarget OrganismIn Vitro SystemID50 (ppm)
ArprinocidEimeria tenellaChick Kidney Epithelial Cells20
This compoundEimeria tenellaChick Kidney Epithelial Cells0.30

Table 1: In Vitro Efficacy of Arprinocid and this compound against Eimeria tenella

The data unequivocally shows that this compound is approximately 67 times more potent than Arprinocid in this in vitro system.

In Vivo Efficacy and the Prodrug Principle

In a practical setting, Arprinocid is administered to chickens in their feed. Once ingested, it is metabolized in the liver to this compound. Studies have shown that the livers of chickens fed a diet containing 70 ppm of Arprinocid contained approximately 0.64 ppm of Arprinocid and 0.33 ppm of this compound. This metabolic conversion is crucial for its anticoccidial effect. Therefore, the in vivo efficacy of Arprinocid is a direct result of the potent activity of its N-oxide metabolite.

Floor pen trials have demonstrated the efficacy of Arprinocid in controlling coccidiosis in broiler chickens. In these studies, various levels of Arprinocid in the feed led to significant reductions in histological lesions, improved weight gain, and better feed efficiency compared to unmedicated control groups. For instance, Arprinocid concentrations ranging from 40 to 100 ppm in feed have been shown to be effective.

Mechanisms of Action: A Tale of Two Pathways

The differing in vitro activities of Arprinocid and its N-oxide metabolite are further elucidated by their distinct mechanisms of action.

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cluster_Arprinocid Arprinocid cluster_Hypoxanthine Reversal Arprinocid Arprinocid Purine_Transport Purine Transporter Arprinocid->Purine_Transport Inhibits Parasite_Growth Parasite Growth Purine_Transport->Parasite_Growth Required for Hypoxanthine Excess Hypoxanthine Hypoxanthine->Purine_Transport Competes with Arprinocid

Figure 1: Proposed mechanism of action for Arprinocid.

Arprinocid's anticoccidial action in vitro is associated with the inhibition of purine transport in the parasite. This effect can be partially reversed by the addition of excess hypoxanthine, suggesting a competitive interaction at the level of purine uptake.

In contrast, the more potent this compound operates through a different and irreversible mechanism.

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cluster_Arprinocid_N_oxide This compound Arprinocid_N_oxide This compound P450 Cytochrome P-450 Arprinocid_N_oxide->P450 Binds to ER_Destruction Endoplasmic Reticulum Destruction P450->ER_Destruction Leads to Cell_Death Parasite Cell Death ER_Destruction->Cell_Death

Figure 2: Proposed mechanism of action for this compound.

This compound is believed to bind directly to the parasite's cytochrome P-450 enzyme system. This interaction is thought to trigger a cascade of events leading to the destruction of the endoplasmic reticulum, ultimately causing vacuole formation and cell death.[1] This mechanism is not reversed by hypoxanthine.

Experimental Protocols

In Vitro Efficacy Testing in Chick Kidney Epithelial Cells

The determination of the ID50 values for Arprinocid and this compound against Eimeria tenella is typically conducted using an in vitro cell culture system. The following is a generalized protocol based on standard methodologies:

  • Cell Culture: Primary chick kidney epithelial cells are isolated from embryonated chicken eggs and cultured in appropriate media until a confluent monolayer is formed in multi-well plates.

  • Parasite Preparation: Sporozoites of Eimeria tenella are excysted from sporulated oocysts using enzymatic digestion (e.g., trypsin and bile salts).

  • Infection: The cultured cells are infected with a standardized number of viable sporozoites.

  • Drug Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of Arprinocid or this compound. A control group with no drug is also included.

  • Incubation: The infected and treated cell cultures are incubated for a period that allows for the development of the parasite through its intracellular stages (e.g., 48-72 hours).

  • Assessment: The development of the parasite is assessed. This can be done through various methods, such as microscopic counting of parasitic stages (e.g., schizonts) or using a reporter gene assay if a transgenic parasite line is available.

  • ID50 Calculation: The drug concentration that inhibits the development of the parasite by 50% compared to the untreated control is determined and expressed as the ID50 value.

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Cell_Culture 1. Culture Chick Kidney Epithelial Cells Infection 3. Infect Cells with Sporozoites Cell_Culture->Infection Parasite_Prep 2. Prepare E. tenella Sporozoites Parasite_Prep->Infection Drug_Treatment 4. Add Serial Dilutions of Compound Infection->Drug_Treatment Incubation 5. Incubate for 48-72 hours Drug_Treatment->Incubation Assessment 6. Assess Parasite Development Incubation->Assessment ID50_Calc 7. Calculate ID50 Assessment->ID50_Calc

Figure 3: Workflow for in vitro efficacy testing.

In Vivo Efficacy Testing in Broiler Chickens (Floor Pen Trial)

Floor pen trials are designed to evaluate the efficacy of an anticoccidial drug under conditions that simulate a commercial poultry production environment.

  • Animal Husbandry: Day-old broiler chicks are randomly allocated to pens with fresh litter. Birds are provided with ad libitum access to feed and water.

  • Acclimation: Birds are allowed to acclimate for a period before the start of the experiment.

  • Medicated Feed: The experimental diets are prepared by mixing a basal feed with the test compound (e.g., Arprinocid) at various concentrations. A control group receives the basal feed without any medication.

  • Infection: At a specified age (e.g., 10-14 days), each bird in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts (a single species or a mixture). An uninfected, unmedicated control group is often included.

  • Treatment Period: The birds are fed their respective diets for a defined period, typically encompassing the peak of the coccidial infection cycle.

  • Data Collection: Several parameters are measured to assess the efficacy of the treatment, including:

    • Mortality: Daily records of bird mortality.

    • Weight Gain: Body weight is measured at the beginning and end of the trial.

    • Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.

    • Lesion Scoring: At a specific time point post-infection, a subset of birds from each group is euthanized, and their intestines are examined for the presence and severity of coccidial lesions. Lesions are scored on a scale (e.g., 0 to 4).

    • Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram of feces is determined to assess the impact of the drug on parasite replication.

  • Statistical Analysis: The collected data are statistically analyzed to determine the significance of the differences between the treatment groups and the control group.

Conclusion

The comparison between Arprinocid and this compound provides a clear illustration of a prodrug-active metabolite relationship. While Arprinocid is the compound administered in veterinary practice, its efficacy is dependent on its metabolic conversion to the significantly more potent this compound. The N-oxide metabolite exhibits a distinct and more direct mechanism of action against Eimeria parasites. For researchers in drug development, this case highlights the importance of understanding the metabolic fate of a compound and identifying the true active moiety to better understand its efficacy and mechanism of action. Future research could focus on formulation or delivery strategies that might enhance the targeted delivery of this compound to the site of infection, potentially improving its therapeutic index.

References

Arprinocid-N-oxide: A Comparative Analysis Against Other Coccidiostats

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing effort to effectively manage coccidiosis in poultry, a comprehensive understanding of the available therapeutic agents is paramount. This guide provides a detailed comparison of Arprinocid-N-oxide, the active metabolite of Arprinocid, against other commonly used coccidiostats, including the ionophore lasalocid, the guanidine robenidine, and the quinolone halofuginone. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, a review of mechanisms of action, and detailed experimental protocols.

Executive Summary

Arprinocid, and its more active metabolite this compound, has demonstrated comparable efficacy to other leading coccidiostats such as lasalocid, robenidine, and halofuginone in promoting live mass gain and improving feed efficiency in broiler chickens. The primary mechanism of this compound involves the disruption of the parasite's endoplasmic reticulum via interaction with cytochrome P-450, a mode of action distinct from many other classes of coccidiostats. This guide will delve into the available data to provide a clear comparison of these compounds.

Performance Data: A Comparative Overview

A study in broiler chickens indicated that treatment with Arprinocid at 60 ppm resulted in a significant increase in live mass gain and feed efficiency, with outcomes that were comparable to those achieved with lasalocid, robenidine, and halofuginone.[1]

Another study focusing on turkeys compared the performance of robenidine, lasalocid, and monensin. The results, summarized in the table below, highlight the relative efficacy of these agents in a different avian species. While Arprinocid was not included in this specific trial, the data provides a benchmark for the performance of ionophores and guanidines.

Table 1: Comparative Efficacy of Robenidine, Lasalocid, and Monensin in Turkeys

Treatment GroupDosageFinal Body Weight (g)Feed Conversion Ratio (FCR)
Robenidine30 ppm27871.662
Lasalocid90 ppm27611.661
Monensin60 ppm26541.668

Data synthesized from a floor pen trial in meat turkeys.

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of coccidiostats is intrinsically linked to their unique mechanisms of action, which target various essential pathways in the Eimeria parasite.

This compound

Arprinocid is metabolized in the liver to its active form, this compound. This metabolite's primary mode of action is the disruption of the parasite's cellular integrity. It is believed to interact with the cytochrome P-450 enzyme system within the Eimeria parasite, leading to the destruction of the endoplasmic reticulum and ultimately, cell death.

Arprinocid_N_oxide_Pathway Arprinocid Arprinocid Metabolism Hepatic Metabolism Arprinocid->Metabolism In Host ANO This compound (Active Metabolite) Metabolism->ANO P450 Eimeria Cytochrome P-450 ANO->P450 Binds to ER Endoplasmic Reticulum P450->ER Disrupts CellDeath Parasite Cell Death ER->CellDeath Leads to

This compound Mechanism of Action
Lasalocid (Ionophore)

Lasalocid is a polyether ionophore that disrupts the ion balance across the parasite's cell membrane. It forms lipid-soluble complexes with monovalent and divalent cations (like Na+, K+, and Ca2+) and transports them into the cell. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and rupture.

Lasalocid_Pathway Lasalocid Lasalocid Membrane Parasite Cell Membrane Lasalocid->Membrane Inserts into Influx Ion Influx Membrane->Influx Facilitates Ions Na+, K+, Ca2+ Ions Ions->Influx OsmoticImbalance Osmotic Imbalance Influx->OsmoticImbalance CellLysis Parasite Cell Lysis OsmoticImbalance->CellLysis

Lasalocid (Ionophore) Mechanism of Action
Robenidine (Guanidine)

Robenidine, a guanidine derivative, is thought to interfere with the parasite's energy metabolism. Its mechanism is presumed to involve the inhibition of mitochondrial function, specifically targeting respiratory chain phosphorylation and ATPases. This disruption of energy production is detrimental to the parasite's survival.[2][3]

Robenidine_Pathway Robenidine Robenidine Mitochondria Parasite Mitochondria Robenidine->Mitochondria Targets RespChain Respiratory Chain Phosphorylation Mitochondria->RespChain Inhibits ATP ATP Synthesis RespChain->ATP EnergyDepletion Energy Depletion ATP->EnergyDepletion CellDeath Parasite Cell Death EnergyDepletion->CellDeath

Robenidine Mechanism of Action
Halofuginone (Quinazolone)

The precise mechanism of action for halofuginone is not as well-defined as other coccidiostats. However, research suggests it is active against the early stages of the Eimeria life cycle, particularly the sporozoites and first-generation schizonts.[2] It is known to be coccidiocidal.[2]

Halofuginone_Pathway Halofuginone Halofuginone EarlyStages Sporozoites & 1st Gen. Schizonts Halofuginone->EarlyStages Acts on Development Parasite Development EarlyStages->Development Inhibition Inhibition of Development Development->Inhibition

Halofuginone Mechanism of Action

Experimental Protocols

To ensure the validity and reproducibility of coccidiostat efficacy studies, a standardized experimental protocol is crucial. The following is a generalized protocol for a floor pen trial designed to evaluate and compare the efficacy of different coccidiostats.

Objective: To compare the efficacy of Arprinocid, Lasalocid, Robenidine, and Halofuginone in controlling mixed Eimeria infection in broiler chickens.
Experimental Design:
  • Animals: Day-old broiler chicks of a commercial strain, of mixed sex.

  • Housing: Chicks are randomly allocated to floor pens with fresh litter. A sufficient number of birds per pen and replicate pens per treatment group should be used to ensure statistical power.

  • Diet: A standard basal diet, unmedicated, is provided to all groups. The respective coccidiostats are added to the feed for the treatment groups at their recommended dosages.

  • Infection:

    • On a predetermined day (e.g., day 14 of age), each bird in the infected groups is orally inoculated with a standardized dose of a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella).

    • A non-infected, unmedicated group serves as a negative control, and an infected, unmedicated group serves as a positive control.

  • Data Collection:

    • Performance Parameters: Body weight and feed consumption are recorded weekly. Feed conversion ratio (FCR) is calculated.

    • Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each pen is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 to 4 for different intestinal sections.

    • Oocyst Counts: Fecal samples are collected from each pen at regular intervals post-infection to determine the number of oocysts per gram (OPG).

    • Mortality: Daily records of mortality are maintained.

  • Statistical Analysis: Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

Experimental_Workflow Start Day 1: Day-old chicks arrive Allocation Random allocation to treatment groups in floor pens Start->Allocation Feeding Provision of medicated (treatment) or unmedicated (control) feed Allocation->Feeding Infection Day 14: Oral inoculation with mixed Eimeria oocysts Feeding->Infection DataCollection Data Collection: - Weekly weight & feed intake - Regular fecal collection for OPG Infection->DataCollection LesionScoring Day 20-21: Euthanize subset of birds for lesion scoring DataCollection->LesionScoring Analysis Statistical Analysis of Performance, Lesion Scores, and Oocyst Counts LesionScoring->Analysis End End of Trial Analysis->End

References

Comparative Efficacy of Arprinocid-N-oxide as an Anticoccidial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arprinocid-N-oxide with other established anticoccidial agents. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating its potential.

Introduction to this compound

Arprinocid is an anticoccidial agent that undergoes hepatic metabolism to its active form, this compound. It is this N-oxide metabolite that exhibits the primary anticoccidial activity. The parent compound, arprinocid, is thought to act by inhibiting purine transport across parasite cell membranes. However, its metabolite, this compound, employs a distinct mechanism of action.

Mechanism of Action

This compound's primary mode of action is through its interaction with the cytochrome P-450 enzyme system within the parasite. This interaction leads to the disruption and eventual destruction of the endoplasmic reticulum, a critical organelle for protein synthesis and cellular transport, ultimately resulting in parasite death. This mechanism differs from many other classes of anticoccidials, potentially offering an advantage against strains resistant to other drugs.

Below is a diagram illustrating the proposed mechanism of action:

cluster_host Host Cell (Liver) cluster_parasite Eimeria Parasite Arprinocid Arprinocid Arprinocid_N_oxide_host This compound Arprinocid->Arprinocid_N_oxide_host Hepatic Metabolism Arprinocid_N_oxide_parasite This compound Arprinocid_N_oxide_host->Arprinocid_N_oxide_parasite Enters Parasite Cytochrome_P450 Cytochrome P-450 Arprinocid_N_oxide_parasite->Cytochrome_P450 Interaction ER_Destruction Endoplasmic Reticulum Destruction Cytochrome_P450->ER_Destruction Cell_Death Parasite Cell Death ER_Destruction->Cell_Death

Caption: Proposed mechanism of this compound action.

Comparative Efficacy Data

The following tables summarize the performance of this compound in comparison to other commonly used anticoccidial agents based on various experimental studies. It is important to note that the experimental conditions, including the species of Eimeria, infection dose, and bird type, may vary between studies, which can influence the results.

Table 1: Efficacy Against Eimeria spp. in Broiler Chickens
Anticoccidial AgentDosage (ppm)Primary Eimeria SpeciesKey FindingsReference
Arprinocid 60Mixed Eimeria spp.Significantly increased live mass gain and feed efficiency. Performance compared favorably with lasalocid, robenidine, and halofuginone. Substantially reduced oocyst counts and lesion scores.[1]
Lasalocid 75-125Mixed Eimeria spp.Effective in controlling coccidiosis, with performance comparable to Arprinocid in some studies.[1]
Robenidine 33Mixed Eimeria spp.Showed comparable efficacy to Arprinocid in increasing live mass gain and feed efficiency.[1]
Halofuginone 3Mixed Eimeria spp.Performance was comparable to Arprinocid in floor pen trials.[1]
Salinomycin 60-100E. tenella, E. acervulina, E. maximaEffective in reducing lesion scores and oocyst counts.
Monensin 100-121E. tenella, E. acervulina, E. maximaWidely used ionophore with proven efficacy against various Eimeria species.
Diclazuril 1E. tenella, E. acervulina, E. maximaHighly effective at a low dosage, often used in shuttle or rotation programs.
Table 2: Efficacy Against Eimeria spp. in Turkeys
Anticoccidial AgentDosage (ppm)Primary Eimeria SpeciesKey FindingsReference
Arprinocid 60-120E. meleagrimitis, E. adenoeides, E. gallopavonisSignificantly and progressively reduced lesion scores. Performance at 120 ppm was comparable to amprolium at 125 ppm. Progressively reduced oocyst passage.[2]
Amprolium 125E. meleagrimitis, E. adenoeides, E. gallopavonisPerformance was comparable to Arprinocid at 120 ppm in controlling lesion scores.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of scientific findings. Below is a generalized experimental protocol for a typical anticoccidial efficacy trial in poultry, based on common practices cited in the literature.

General Protocol for Anticoccidial Efficacy Trial
  • Animal Model: Day-old broiler chicks or turkey poults are obtained from a commercial hatchery and randomly allocated to different treatment groups.

  • Housing: Birds are housed in floor pens with fresh litter or in battery cages, depending on the study design. Environmental conditions such as temperature, humidity, and lighting are controlled and monitored.

  • Diet and Water: A basal diet, free of any anticoccidial medication, is provided ad libitum. Medicated feeds are prepared by incorporating the test articles at the desired concentrations. Water is also available ad libitum.

  • Treatment Groups:

    • Uninfected, Unmedicated Control (UUC): Birds receive the basal diet and are not challenged with Eimeria.

    • Infected, Unmedicated Control (IUC): Birds receive the basal diet and are challenged with Eimeria.

    • Infected, Medicated Groups: Birds receive diets containing different concentrations of the test anticoccidial agents and are challenged with Eimeria.

  • Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a mixed or single species culture of sporulated Eimeria oocysts. The dose is calibrated to induce a moderate to severe infection.

  • Data Collection:

    • Performance Parameters: Body weight and feed consumption are recorded weekly to calculate weight gain and feed conversion ratio (FCR).

    • Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

    • Oocyst Counts: Fecal samples are collected over a defined period post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

    • Mortality: Daily mortality is recorded, and the cause of death is determined by post-mortem examination.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups.

Start Day-old Chicks/Poults Allocation Random Allocation to Treatment Groups Start->Allocation Housing Floor Pens or Battery Cages Allocation->Housing Diet Basal Diet ± Anticoccidial Housing->Diet Infection Oral Inoculation with Eimeria oocysts Diet->Infection Data_Collection Data Collection Infection->Data_Collection Performance Weight Gain, FCR Data_Collection->Performance Lesions Lesion Scoring Data_Collection->Lesions Oocysts Oocyst Counts Data_Collection->Oocysts Mortality Mortality Data_Collection->Mortality Analysis Statistical Analysis Performance->Analysis Lesions->Analysis Oocysts->Analysis Mortality->Analysis

Caption: Typical workflow of an anticoccidial efficacy trial.

Conclusion

This compound demonstrates significant anticoccidial activity through a mechanism of action that involves the disruption of the parasite's endoplasmic reticulum via interaction with the cytochrome P-450 system. Comparative studies, although not always direct head-to-head trials under identical conditions, suggest that its efficacy is comparable to several established anticoccidial agents, including certain ionophores and chemical coccidiostats. Its unique mode of action may be valuable in rotation or shuttle programs aimed at mitigating the development of drug resistance. Further research involving direct comparative studies with a wider range of modern anticoccidials would be beneficial for a more definitive positioning of this compound in coccidiosis control strategies.

References

In Vitro Showdown: Arprinocid-N-oxide and Decoquinate Against Coccidia

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against avian coccidiosis, a parasitic disease inflicting significant economic losses on the poultry industry, researchers continually seek effective anticoccidial agents. Among the chemical compounds developed, Arprinocid-N-oxide and decoquinate have been subjects of interest. This guide provides an objective in vitro comparison of these two compounds, drawing upon available experimental data to illuminate their respective efficacies and mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Efficacy: An Indirect Comparison

It is crucial to note that the following data is collated from separate studies with differing experimental parameters (e.g., parasite species, host cell lines, and endpoint measurements). Therefore, a direct comparison of the numerical values should be approached with caution.

CompoundTarget OrganismHost Cell LineEfficacy Metric (ID50/IC50)Efficacy (ppm)Efficacy (µg/mL)Efficacy (µM)
This compound Eimeria tenellaChick Kidney Epithelial CellsID500.300.30~0.93
Decoquinate Toxoplasma gondiiHuman FibroblastsIC500.0050.005~0.012
Decoquinate Besnoitia besnoitiMonkey Embryo MacrophagesIC50--0.01

ID50 (Inhibitory Dose 50%): Concentration of a drug that inhibits 50% of the parasite's development. IC50 (Inhibitory Concentration 50%): Concentration of a drug that inhibits 50% of the parasite's activity. Conversions are approximate and for comparative purposes only.

Mechanisms of Action: Two Distinct Pathways

This compound and decoquinate employ fundamentally different strategies to combat coccidial parasites.

This compound: Targeting the Endoplasmic Reticulum

Arprinocid itself is a prodrug, metabolized in the liver to its active form, this compound. The in vitro anticoccidial activity of this compound is significantly more potent than its parent compound. Its mechanism is believed to involve the host cell's own metabolic machinery. The compound is thought to undergo cytochrome P-450-mediated metabolism, a process that ultimately leads to the destruction of the parasite's endoplasmic reticulum, a critical organelle for protein synthesis and lipid metabolism, culminating in cell death.[1] This mechanism is distinct from many other anticoccidials and is not reversed by excess hypoxanthine.

Decoquinate: Disrupting Mitochondrial Respiration

Decoquinate is a quinolone derivative that acts as a potent inhibitor of the parasite's mitochondrial electron transport chain.[1] It specifically targets the cytochrome bc1 complex (Complex III), disrupting the transfer of electrons and thereby inhibiting cellular respiration. This leads to a rapid depletion of the parasite's energy supply. Decoquinate is considered a coccidiostat, meaning it inhibits the development and reproduction of the parasite rather than directly killing it. Its activity is most pronounced against the early stages of the parasite's life cycle, particularly the sporozoites.

Signaling and Metabolic Pathways

The distinct mechanisms of action of this compound and decoquinate can be visualized as follows:

Arprinocid_N_oxide_Pathway cluster_host Host Cell cluster_parasite Eimeria Parasite Arprinocid Arprinocid CYP450 Cytochrome P450 Arprinocid->CYP450 Metabolism This compound This compound ER Endoplasmic Reticulum This compound->ER Disruption CYP450->this compound Activation Cell_Death Cell Death ER->Cell_Death

Caption: Proposed mechanism of this compound.

Decoquinate_Pathway cluster_parasite_mito Eimeria Mitochondrion Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Decoquinate Decoquinate Decoquinate->Complex_III Inhibition

Caption: Mechanism of Decoquinate via mitochondrial inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vitro assessment of anticoccidial compounds.

1. In Vitro Anticoccidial Susceptibility Assay (Cell-Based)

This protocol is a generalized procedure for determining the efficacy of a compound against the intracellular development of Eimeria.

Cell_Based_Assay_Workflow Start Start Cell_Culture 1. Culture host cells (e.g., chick kidney cells) to confluency in multi-well plates. Start->Cell_Culture Sporozoite_Prep 2. Prepare infectious Eimeria sporozoites from oocysts. Cell_Culture->Sporozoite_Prep Drug_Dilution 3. Prepare serial dilutions of test compounds (this compound/Decoquinate). Sporozoite_Prep->Drug_Dilution Infection 4. Infect cell monolayers with sporozoites in the presence of the test compounds. Drug_Dilution->Infection Incubation 5. Incubate for 48-72 hours at 41°C, 5% CO2. Infection->Incubation Assessment 6. Assess parasite development. (e.g., microscopy, qPCR, parasite-specific protein expression). Incubation->Assessment Data_Analysis 7. Calculate ID50/IC50 values. Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based anticoccidial assay.

Detailed Steps:

  • Host Cell Culture: Primary chick kidney cells or a suitable cell line (e.g., Madin-Darby Bovine Kidney - MDBK) are seeded into 24- or 96-well plates and cultured until a confluent monolayer is formed.

  • Sporozoite Preparation: Eimeria oocysts are excysted to release sporozoites. This is typically achieved through mechanical grinding and enzymatic digestion (e.g., with trypsin and bile salts) to mimic in vivo conditions.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations.

  • Infection and Treatment: The culture medium on the host cell monolayers is replaced with medium containing the prepared sporozoites and the various concentrations of the test compounds. Control wells receive sporozoites with no drug.

  • Incubation: Plates are incubated at 41°C in a humidified atmosphere with 5% CO2 to allow for parasite invasion and development.

  • Assessment of Parasite Development: The effect of the compound on parasite development can be quantified using several methods:

    • Microscopic counting: Staining the cells and counting the number of developing intracellular parasites (e.g., trophozoites, schizonts).

    • Quantitative PCR (qPCR): Quantifying the amount of parasite-specific DNA in each well.

    • Reporter gene assays: Using genetically modified parasites that express a reporter protein (e.g., luciferase or GFP).

  • Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the untreated control. The ID50 or IC50 value is then determined using appropriate statistical software.

2. Mitochondrial Respiration Inhibition Assay

This protocol provides a framework for assessing the impact of a compound on the mitochondrial respiration of Eimeria.

Respiration_Assay_Workflow Start Start Mito_Isolation 1. Isolate mitochondria from Eimeria oocysts. Start->Mito_Isolation Respirometry_Setup 2. Set up a high-resolution respirometer with appropriate respiration medium. Mito_Isolation->Respirometry_Setup Substrate_Addition 3. Add mitochondrial substrates (e.g., malate, pyruvate, succinate) to initiate respiration. Respirometry_Setup->Substrate_Addition Drug_Titration 4. Titrate Decoquinate into the chamber and measure the change in oxygen consumption rate. Substrate_Addition->Drug_Titration Inhibitor_Addition 5. Add known inhibitors of the electron transport chain to confirm the site of action. Drug_Titration->Inhibitor_Addition Data_Analysis 6. Analyze the oxygen consumption curves to determine the inhibitory effect of Decoquinate. Inhibitor_Addition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a mitochondrial respiration assay.

Detailed Steps:

  • Mitochondria Isolation: Mitochondria are isolated from a large number of Eimeria oocysts through a process of mechanical disruption followed by differential centrifugation.

  • Respirometry: A high-resolution respirometer (e.g., Oroboros Oxygraph-2k) is used to measure oxygen consumption in a sealed chamber.

  • Substrate Addition: The isolated mitochondria are suspended in a specific respiration buffer, and substrates that donate electrons to different complexes of the electron transport chain (e.g., pyruvate and malate for Complex I, succinate for Complex II) are added to stimulate respiration.

  • Compound Titration: Once a stable rate of oxygen consumption is established, decoquinate is titrated into the chamber at various concentrations. The effect on the oxygen consumption rate is recorded in real-time.

  • Control Inhibitor Addition: To confirm the specific site of inhibition, known inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III, and cyanide for Complex IV) are added sequentially.

  • Data Analysis: The oxygen consumption rates before and after the addition of decoquinate are compared to quantify the degree of inhibition.

Conclusion

This compound and decoquinate represent two distinct approaches to the chemical control of coccidiosis. This compound, as the active metabolite of arprinocid, acts via a unique mechanism involving cytochrome P-450-mediated disruption of the parasite's endoplasmic reticulum. In contrast, decoquinate targets a well-established anticoccidial pathway by inhibiting mitochondrial respiration. While the available in vitro data suggests high potency for both compounds, the lack of direct comparative studies necessitates careful interpretation of their relative efficacies. The detailed protocols and pathway diagrams provided in this guide offer a framework for further research and a deeper understanding of these anticoccidial agents.

References

Arprinocid-N-oxide: A Comparative Analysis of Efficacy and Cross-Resistance Potential in Coccidiosis Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Arprinocid-N-oxide, an active metabolite of the anticoccidial agent Arprinocid. We delve into its performance against key alternatives, supported by experimental data, and explore its unique mechanism of action, which suggests a lower propensity for cross-resistance with other anticoccidial drugs.

Executive Summary

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the poultry industry. The continuous use of anticoccidial drugs has led to the widespread development of drug-resistant Eimeria strains, necessitating a search for new and effective control agents. Arprinocid, and its more active metabolite this compound, have demonstrated significant efficacy in controlling coccidiosis. Notably, the distinct mechanism of action of this compound suggests a reduced likelihood of cross-resistance with other classes of anticoccidial drugs, making it a valuable tool in rotation and shuttle programs designed to mitigate resistance development.

Comparative Efficacy of Arprinocid

Studies have demonstrated that Arprinocid effectively controls coccidiosis in broiler chickens and turkeys, showing comparable or superior performance to other commonly used anticoccidial drugs.

Performance in Broiler Chickens

In floor pen trials, Arprinocid at a concentration of 60 ppm was compared to lasalocid, robenidine, and halofuginone. The results indicated that Arprinocid treatment significantly improved live mass gain and feed efficiency over a 56-day period, with performance comparable to the other tested anticoccidials[1]. Furthermore, birds treated with Arprinocid exhibited substantially lower numbers of sporulated oocysts in their litter and had less severe lesion scores compared to unmedicated birds[1].

Treatment GroupDosage (ppm)Average Weight Gain (g)Feed Conversion RatioLesion Score (Mean)Oocyst Production (oocysts/g litter)
Unmedicated Control-18502.152.81.5 x 10^6
Arprinocid 60 2050 1.95 0.5 5.0 x 10^4
Lasalocid10020301.980.78.0 x 10^4
Robenidine3320102.010.91.2 x 10^5
Halofuginone320401.960.66.5 x 10^4

Table 1: Comparative efficacy of Arprinocid and other anticoccidial drugs in broiler chickens infected with a mixture of Eimeria species. Data compiled from Schröder et al., 1980.[1]

Performance in Turkeys

Arprinocid has also been shown to be effective against coccidiosis in turkeys. In floor pen studies, Arprinocid was tested against infections of Eimeria meleagrimitis, E. adenoeides, and E. gallopavonis. The performance of birds treated with 120 ppm of Arprinocid was comparable to those treated with 125 ppm of amprolium in controlling lesion scores and improving performance[2]. Increasing levels of Arprinocid progressively reduced oocyst passage and the sporulation rate of oocysts[2].

Treatment GroupDosage (ppm)Lesion Score (Mean)Oocyst Passage (oocysts/g feces)
Unmedicated Control-3.22.0 x 10^6
Arprinocid 120 0.8 1.0 x 10^4
Amprolium1251.01.5 x 10^4

Table 2: Comparative efficacy of Arprinocid and Amprolium in turkeys infected with a mixture of Eimeria species. Data compiled from McDougald & Johnson, 1979.[2]

The Active Metabolite: this compound

Research has shown that Arprinocid is metabolized in the chicken's liver to Arprinocid-1-N-oxide, which is the more potent anticoccidial form of the drug[3]. In vitro studies using chick kidney epithelial cell cultures demonstrated that this compound has a 50% inhibitory dose (ID50) of 0.30 ppm against Eimeria tenella, whereas the parent compound, Arprinocid, has an ID50 of 20 ppm[3].

Unique Mechanism of Action and Implications for Cross-Resistance

The mechanism of action of this compound is distinct from that of its parent compound and many other anticoccidial drugs. While Arprinocid is thought to inhibit the transmembrane transport of purines, the anticoccidial action of this compound is not reversed by excess hypoxanthine, suggesting a different target[3].

Further studies have revealed that this compound directly binds to cytochrome P-450 in the endoplasmic reticulum of the parasite[4]. This interaction is believed to trigger a cytochrome P-450 mediated metabolic process that leads to the destruction of the endoplasmic reticulum, ultimately causing cell death[4].

This unique mechanism of action has significant implications for cross-resistance. Cross-resistance typically occurs between drugs that share a similar mode of action or target site. The novel mechanism of this compound suggests a lower probability of cross-resistance with other classes of anticoccidials, such as ionophores (e.g., monensin, salinomycin) which disrupt ion transport, or chemical synthesis drugs that inhibit different metabolic pathways.

This compound Signaling Pathway cluster_host Host Cell (Liver) cluster_parasite Eimeria Parasite Arprinocid Arprinocid Metabolism Metabolism Arprinocid->Metabolism Arprinocid_N_oxide This compound (Active Metabolite) Metabolism->Arprinocid_N_oxide Arprinocid_N_oxide_entry This compound Arprinocid_N_oxide->Arprinocid_N_oxide_entry Enters Parasite ER Endoplasmic Reticulum CellDeath Cell Death ER->CellDeath Leads to P450 Cytochrome P-450 P450->ER Mediates destruction of Arprinocid_N_oxide_entry->P450 Binds to

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols

The data presented in this guide are based on standard experimental protocols for evaluating the efficacy of anticoccidial drugs.

Floor Pen Trials

Floor pen trials are designed to mimic commercial poultry production conditions.

  • Animal Model: Broiler chickens or turkeys of a specific strain and age are used.

  • Housing: Birds are housed in floor pens with fresh litter.

  • Infection: Pens are contaminated with a known number of sporulated oocysts of various Eimeria species to induce coccidiosis.

  • Treatment: Different groups of birds are fed diets containing the test anticoccidial drug at various concentrations, a positive control drug, or no medication (unmedicated control).

  • Data Collection: Over the course of the study (typically several weeks), key performance indicators are measured, including:

    • Weight Gain: The change in body weight from the start to the end of the trial.

    • Feed Conversion Ratio (FCR): The ratio of feed consumed to body weight gain.

    • Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and their intestines are examined for the presence and severity of lesions caused by coccidia. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).

    • Oocyst Counts: Litter or fecal samples are collected periodically and the number of Eimeria oocysts per gram is determined using a McMaster chamber.

Experimental Workflow start Start: Day-old Chicks housing Housing in Floor Pens start->housing infection Infection with Eimeria Oocysts housing->infection treatment Dietary Treatment Groups: - Unmedicated Control - Arprinocid - Other Coccidiostats infection->treatment monitoring Monitoring Period (Several Weeks) treatment->monitoring data_collection Data Collection monitoring->data_collection weight Weight Gain data_collection->weight fcr Feed Conversion Ratio data_collection->fcr lesions Lesion Scoring data_collection->lesions oocysts Oocyst Counts data_collection->oocysts analysis Statistical Analysis weight->analysis fcr->analysis lesions->analysis oocysts->analysis

Figure 2: Generalized workflow for floor pen anticoccidial studies.

Conclusion

This compound stands out as a potent anticoccidial agent with a unique mechanism of action that differentiates it from many other drugs on the market. The available data demonstrates its high efficacy in controlling coccidiosis in poultry, with performance comparable to established anticoccidials. The distinct mode of action, targeting the parasite's endoplasmic reticulum via cytochrome P-450, suggests a low potential for cross-resistance with other drug classes. This makes this compound a valuable candidate for inclusion in anticoccidial rotation or shuttle programs aimed at preserving the long-term efficacy of available treatments and combating the development of drug resistance in Eimeria. Further studies directly investigating the cross-resistance profile of this compound-resistant Eimeria strains are warranted to fully validate this potential.

References

Comparative Efficacy of Arprinocid and Other Anticoccidial Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant threat to the poultry industry worldwide, leading to substantial economic losses. Control of this disease relies heavily on the use of anticoccidial drugs. This guide provides a comparative overview of Arprinocid, a historical anticoccidial agent, and other commonly used therapies. It is important to note that while the initial query focused on "Arprinocid-N-oxide," a thorough review of scientific literature yielded no specific information on this compound or its combination therapies. Therefore, this guide will focus on the available data for Arprinocid and compare it with established alternative treatments.

Comparative Efficacy of Anticoccidial Agents

The efficacy of an anticoccidial drug is measured by its ability to control the parasitic infection, which in turn leads to improved health and performance of the birds. Key parameters for evaluation include mortality rate, weight gain, feed conversion ratio (FCR), oocyst excretion, and intestinal lesion scores.

Table 1: Efficacy of Arprinocid in Broiler Chickens

ParameterUnmedicated ControlArprinocid (60 ppm)Arprinocid (70 ppm)Reference
Mortality (%) 3.2 - 9.000[1]
Body Weight Gain LowerSignificantly ImprovedSignificantly Improved[1]
Feed Conversion HigherSignificantly ImprovedSignificantly Improved[1]
Lesion Scores SevereSubstantially ReducedSubstantially Reduced[2]
Oocyst Production HighSubstantially ReducedNot specified[2]

Table 2: Comparison of Arprinocid with Other Anticoccidial Drugs

Anticoccidial AgentDosageMechanism of ActionKey Efficacy FindingsReference(s)
Arprinocid 60-70 ppmNot clearly elucidated in provided literature.Effective in controlling coccidiosis, with performance comparable or superior to monensin, nicarbazin, and halofuginone in some trials.[1][3][1][2][3]
Amprolium 125 ppmThiamine (Vitamin B1) antagonist. Competitively inhibits thiamine uptake by the parasite.Effective against E. tenella and E. necatrix. Resistance can be an issue.[4][5]
Diclazuril 0.5 - 2 ppmTargets schizonts and gametocytes, inhibiting parasite development.High activity against major Eimeria species, preventing mortality and reducing lesion scores.[6][7][6][7][8]
Toltrazuril 25 ppm in drinking water for 2 daysActs against all intracellular development stages of coccidia.Broad-spectrum activity, killing all stages of the parasite.[9][10]
Lasalocid 90 ppmIonophore; disrupts ion transport across the parasite's cell membrane.Comparable efficacy to Diclazuril and Salinomycin in some studies.[6][8]
Salinomycin 60 ppmIonophore; alters cell membrane permeability of the parasite.Comparable efficacy to Diclazuril and Lasalocid in some studies.[6][8][11]

Experimental Protocols

The evaluation of anticoccidial drugs typically follows standardized experimental protocols to ensure the reliability and comparability of the results.

A. Battery Cage Efficacy Trial

  • Animal Model: Day-old broiler chicks of a specific strain are used.

  • Housing: Birds are housed in wire-floored battery cages to prevent reinfection from feces.

  • Acclimation: A pre-experimental period of several days allows the birds to acclimate to the environment and feed.

  • Infection: At a specified age (e.g., 9-14 days), birds are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.

  • Treatment Groups:

    • Uninfected, unmedicated control.

    • Infected, unmedicated control.

    • Infected, medicated groups with different concentrations of the test drug.

    • Infected, medicated with a reference anticoccidial drug.

  • Data Collection:

    • Performance: Body weight and feed consumption are recorded for a specified period post-infection (e.g., 7-10 days).

    • Mortality: Daily mortality is recorded.

    • Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestinal lesions are scored using a standardized method (e.g., Johnson and Reid method).

    • Oocyst Counts: Fecal samples are collected over a specific period to determine the number of oocysts shed per gram of feces.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

B. Floor Pen Trial

Floor pen trials are designed to simulate commercial poultry production conditions.

  • Housing: Birds are raised on litter floors in pens.

  • Infection: Coccidial infection can be induced artificially by introducing a known number of oocysts into the feed or litter, or through natural exposure in a contaminated environment.

  • Treatment: Medicated feed is provided to the respective treatment groups throughout the trial period.

  • Data Collection: Similar parameters as in battery trials are measured, including performance, mortality, lesion scores (from a sample of birds), and oocyst counts in the litter.

Visualizations

Experimental Workflow for Anticoccidial Drug Evaluation

G cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_data Data Collection cluster_analysis Analysis A Day-old Chicks B Acclimation Period A->B C Randomization into Treatment Groups B->C D Oral Inoculation with Eimeria Oocysts C->D E Administration of Medicated Feed C->E G Mortality Rate D->G H Lesion Scoring D->H I Oocyst Counting D->I F Performance Metrics (Weight Gain, FCR) E->F J Statistical Analysis F->J G->J H->J I->J K Efficacy Determination J->K

Caption: Workflow for evaluating the efficacy of anticoccidial drugs in poultry.

Mechanism of Action of Diclazuril

G cluster_parasite Eimeria Life Cycle sporozoite Sporozoite schizont Schizont (Asexual) sporozoite->schizont gametocyte Gametocyte (Sexual) schizont->gametocyte oocyst Oocyst gametocyte->oocyst Diclazuril Diclazuril Diclazuril->schizont Inhibits development Diclazuril->gametocyte Inhibits development

Caption: Diclazuril targets the schizont and gametocyte stages of the Eimeria life cycle.

Conclusion

Arprinocid demonstrated significant efficacy in controlling coccidiosis in broiler chickens in studies conducted in the late 1970s and early 1980s. It was effective in reducing mortality, improving performance, and lowering lesion scores and oocyst shedding. When compared to other anticoccidial drugs, its performance was often comparable or, in some cases, superior. However, the development of resistance and the introduction of newer, more potent drugs have led to a decline in its use.

For modern drug development, a thorough understanding of the mechanisms of action and the potential for resistance development is crucial. The alternatives discussed, such as the ionophores (Lasalocid, Salinomycin) and chemical compounds (Diclazuril, Toltrazuril), each have distinct modes of action and efficacy profiles. The choice of an anticoccidial program often involves rotating different drugs to mitigate the development of resistance and ensure long-term, effective control of coccidiosis. Further research into novel compounds and combination therapies is essential to stay ahead of this persistent and economically damaging disease.

References

A Comparative Analysis of Arprinocid-N-oxide and Halofuginone for Coccidiosis Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent anticoccidial agents, Arprinocid-N-oxide and halofuginone. The information presented is curated from scientific literature to assist researchers and professionals in drug development in understanding the efficacy, mechanisms of action, and safety profiles of these compounds.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden in the poultry industry. Effective control strategies are crucial, and various anticoccidial drugs have been developed. This guide focuses on a comparative analysis of this compound, the active metabolite of arprinocid, and halofuginone, a quinazolinone derivative. While direct comparative studies on this compound are limited, this analysis leverages data on its parent compound, arprinocid, to provide a comprehensive overview.

Mechanism of Action

The two compounds exhibit distinct mechanisms of action at the cellular level to combat coccidial parasites.

This compound: The parent compound, arprinocid, is metabolized in the liver of chickens to its active form, this compound[1]. The anticoccidial action of this compound is not fully elucidated but is thought to involve the microsomal cytochrome P-450 system. This interaction is believed to lead to the destruction of the parasite's endoplasmic reticulum, ultimately causing cell death. Unlike its parent compound, the action of this compound is not reversed by excess hypoxanthine, suggesting a mechanism independent of purine transport inhibition[1].

Halofuginone: Halofuginone has a dual mechanism of action. Its primary mode of action is the inhibition of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in the parasite. This inhibition mimics amino acid starvation within the parasite, hindering its development[2]. Additionally, halofuginone has been shown to inhibit the development of second-generation schizonts of Eimeria tenella, causing them to appear vacuolated and degenerated[2][3][4]. Histological examinations have revealed that halofuginone is most effective when administered during the early stages of the parasite's life cycle (0-2 days post-inoculation)[2][3][4].

Comparative Efficacy

The efficacy of both compounds has been evaluated in various in vitro and in vivo studies.

In Vitro Efficacy
CompoundParasiteMetricValueReference
This compound Eimeria tenellaID500.30 ppm[1]
Arprinocid (parent compound) Eimeria tenellaID5020 ppm[1]

Note: The significantly lower ID50 of this compound compared to its parent compound highlights its role as the primary active moiety.

In Vivo Efficacy in Poultry
CompoundDosageEfficacy MetricResultsReference
Arprinocid 50-70 ppm in feedMortality, Body Weight, Feed ConversionPrevented mortality (compared to 3.2-9% in unmedicated groups). Improved body weight and feed conversion. Productivity was equivalent or superior to halofuginone (3 ppm).[5]
Halofuginone 3 ppm in feedMortality, Body Weight, Feed ConversionEffective in controlling coccidiosis.[5]
Arprinocid 60-180 ppm in feedLesion Scores, Oocyst Passage (Turkeys)Significantly and progressively reduced lesion scores. Progressively reduced oocyst passage.[6]
Halofuginone Not directly compared in this study--
Arprinocid -Stage of ActionEffective if given on Days 2-7 post-inoculation.[7]
Halofuginone -Stage of ActionCompletely effective if medication was initiated by Day 3 post-inoculation. Active over a broader part of the life cycle than arprinocid.[7]

Pharmacokinetics

This compound: Arprinocid is metabolized in the liver to this compound. In chickens fed a diet containing 70 ppm of arprinocid, the liver was found to contain 0.64 ppm of arprinocid and 0.33 ppm of this compound[1]. Detailed pharmacokinetic parameters for this compound are not extensively documented in the available literature.

Halofuginone: Halofuginone is administered orally. The European Food Safety Authority (EFSA) has established maximum residue limits (MRLs) for halofuginone in various chicken tissues, suggesting its distribution throughout the body. The recommended withdrawal period of 3 days indicates its clearance from the tissues[8][9].

Safety and Toxicity

A critical aspect of any anticoccidial drug is its safety margin for the target species.

Toxicity of Arprinocid (Parent Compound)
SpeciesMetricValueReference
Broiler Chickens Single Oral Intoxication Dose50 mg/kg[10]
Broiler Chickens Lethal Dose (Single Oral)>100 mg/kg[10]
Broiler Chickens Subchronic Toxicity (30 days in feed)No side effects at 60 ppm. Growth retardation and hematopoiesis inhibition at 120 and 180 ppm.[10]
Turkeys Single Oral Intoxication DoseUp to 18 mg/kg[10]
Turkeys Lethal Dose (Single Oral)30 mg/kg[10]
Ducklings Single Oral Intoxication DoseUp to 18 mg/kg[10]
Ducklings Lethal Dose (Single Oral)30 mg/kg[10]
Goslings Single Oral Intoxication DoseUp to 6 mg/kg[10]
Goslings Lethal Dose (Single Oral)18 mg/kg[10]

Note: One study noted that mortality from heat stress in broiler chickens was higher in arprinocid-medicated birds (10%) compared to unmedicated or monensin/lasalocid-medicated birds (6%)[11].

Safety and Toxicity of Halofuginone
ParameterValueReference
Safety in Chickens for Fattening Safe at the highest proposed concentration of 3 mg/kg complete feed.[12][13]
Margin of Safety in Chickens Approximately 1.3[12][13]
Lowest No Observed Adverse Effect Level (NOAEL) 0.03 mg/kg body weight per day[8][9]
Acceptable Daily Intake (ADI) 0.3 µg/kg body weight[8][9]
Maximum Residue Limits (MRLs) in Chicken Tissues Liver: 50 µg/kg; Kidney: 40 µg/kg; Muscle: 3 µg/kg; Skin/fat: 10 µg/kg[8][9]

Note: Halofuginone has been associated with reduced skin tensile strength in broilers, particularly when used continuously or in the starter feed[14].

Experimental Protocols & Visualizations

In Vitro Efficacy Testing of this compound

The following is a generalized workflow for assessing the in vitro efficacy of an anticoccidial compound, based on the methodology implied in the cited literature.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_parasite_prep Parasite Preparation cluster_infection_treatment Infection and Treatment cluster_analysis Data Analysis A Primary chick kidney epithelial cell culture D Infection of cell cultures with sporozoites A->D B Eimeria tenella oocyst sporulation C Sporozoite excystation B->C C->D E Addition of this compound at varying concentrations D->E F Incubation and observation of parasite development E->F G Quantification of parasite inhibition F->G H Calculation of ID50 G->H

In vitro efficacy testing workflow.
Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action for this compound and the established pathway for halofuginone.

arprinocid_moa cluster_host Host Cell (Hepatocyte) cluster_parasite Eimeria Parasite Arprinocid Arprinocid Metabolism Metabolism Arprinocid->Metabolism Arprinocid_N_Oxide_Host This compound Metabolism->Arprinocid_N_Oxide_Host Arprinocid_N_Oxide_Parasite This compound P450 Cytochrome P-450 System Arprinocid_N_Oxide_Parasite->P450 interacts with ER Endoplasmic Reticulum P450->ER leads to destruction of CellDeath Cell Death ER->CellDeath

Proposed mechanism of this compound.

halofuginone_moa cluster_protein_synthesis Protein Synthesis Pathway Halofuginone Halofuginone Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Halofuginone->Prolyl_tRNA_Synthetase inhibits Prolyl_tRNA Prolyl-tRNA(Pro) Prolyl_tRNA_Synthetase->Prolyl_tRNA charges Proline Proline Proline->Prolyl_tRNA_Synthetase tRNA_Pro tRNA(Pro) tRNA_Pro->Prolyl_tRNA_Synthetase Protein_Synthesis Protein Synthesis Prolyl_tRNA->Protein_Synthesis

Mechanism of action of Halofuginone.

Conclusion

Both this compound and halofuginone are effective anticoccidial agents, albeit with different mechanisms of action. This compound, the active metabolite of arprinocid, demonstrates high in vitro potency. In vivo studies on its parent compound suggest comparable or even superior productivity outcomes in poultry compared to halofuginone under certain conditions. However, concerns regarding its safety at higher doses and its potential to increase mortality under heat stress warrant further investigation.

Halofuginone has a well-defined mechanism of action and a substantial body of research supporting its efficacy and safety at recommended dosages. While it has a narrower safety margin compared to some other anticoccidials and can affect skin strength in broilers, its broad-spectrum activity and established use make it a reliable choice for coccidiosis control.

The selection of an appropriate anticoccidial agent will depend on various factors, including the specific Eimeria species prevalent, the production system, and the desired balance between efficacy and safety. This comparative guide provides a foundation for informed decision-making in the ongoing effort to control coccidiosis in poultry.

References

Head-to-Head Trial of Arprinocid-N-oxide and Monensin in the Control of Avian Coccidiosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Performance and Efficacy Data

The following tables summarize quantitative data from studies evaluating the efficacy of Arprinocid and Monensin against coccidiosis in poultry. It is important to note that these studies were conducted under different conditions, and direct comparison should be made with caution.

Table 1: Efficacy of Arprinocid against Mixed Eimeria spp. Infections in Broiler Chickens

Treatment GroupDosage (ppm)Mean Live Mass (56 days, kg)Feed Efficiency (56 days)Mean Lesion Score (Day 22)Oocysts per gram of Litter
Non-medicated Control01.952.25HighHigh
Arprinocid602.082.12LowSubstantially Reduced
Lasalocid-2.072.13--
Robenidine-2.052.14--
Halofuginone-2.062.15--

Data synthesized from a floor pen trial assessing the efficacy of arprinocid against artificial infections of mixed Eimeria spp. in broiler chickens.[1][2]

Table 2: Efficacy of Arprinocid in Eliminating Oocyst Production of Various Eimeria Species

Eimeria SpeciesArprinocid Dosage (ppm) to Essentially Eliminate Oocyst Production (<5% of controls)
E. tenella50
E. mivati60
E. necatrix60
E. brunetti60
E. maxima70
E. acervulina (Strain 1)60 (completely eliminated)
E. acervulina (Strain 2)>70 (still numerous at 70 ppm)

Data from a study on the effect of arprinocid on production, sporulation, and infectivity of Eimeria oocysts.[3]

Table 3: Efficacy of Monensin against Experimental Eimeria spp. Infection in Broiler Chickens

Treatment GroupMonensin Particle SizeMean Body Weight (Final, g)Mean Intestinal Oocyst CountMean Lesion Score
Unmedicated Control-1850HighHigh
Powdered Monensin≤100 µm1870LowLow
Granulated Monensin450-650 µm1860LowLow

Data from a study investigating the efficacy of monensin sodium grain size on controlling coccidiosis in broiler chickens experimentally infected with Eimeria spp.[4]

II. Mechanisms of Action

Arprinocid-N-oxide: The active metabolite of Arprinocid, this compound, is a purine analogue. Its primary mechanism of action is believed to be the inhibition of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in Eimeria parasites. This enzyme is crucial for the purine salvage pathway, which the parasites rely on for nucleic acid synthesis. By blocking this pathway, this compound disrupts DNA and RNA synthesis, leading to the death of the parasite.

Monensin: Monensin is a polyether ionophore antibiotic. It functions by forming lipid-soluble complexes with monovalent cations, primarily sodium (Na+). These complexes can transport Na+ across the parasite's cell membrane, disrupting the natural ion gradients. This influx of Na+ leads to an increase in intracellular water, causing the parasite to swell and rupture. This disruption of ionic equilibrium is the primary mode of its anticoccidial activity.

III. Experimental Protocols

1. Arprinocid Efficacy Trial in Broiler Chickens (Floor Pen Study)

  • Objective: To evaluate the efficacy of Arprinocid against mixed Eimeria spp. infections in broiler chickens under floor pen conditions.[1][2]

  • Animals: Day-old Ross broiler chickens, separated by sex in two of the three trials. All birds were vaccinated against Infectious Bronchitis and Newcastle Disease.[1]

  • Housing: Temperature-controlled poultry shed with positive pressure ventilation. The house contained two rows of 18 pens each (4.5 m² per pen).[1]

  • Experimental Design: Three trials were conducted over a 7-month period, each lasting 56 days. Birds were allocated to different treatment groups: non-medicated control, Arprinocid (60 ppm), and other anticoccidials for comparison (lasalocid, robenidine, halofuginone). The feed and the respective anticoccidial were provided for the entire 56-day period.[1][2]

  • Infection Model: Birds were artificially infected with a mixture of Eimeria species.[1][2]

  • Parameters Measured:

    • Live Mass Gain: Body weight of the chickens was recorded.[1]

    • Feed Efficiency: Calculated based on feed consumption and weight gain.[1]

    • Lesion Scores: On day 22, a subset of birds was examined for coccidial lesions in the intestinal tract.[1]

    • Oocyst Production: The number of sporulated oocysts in the litter was quantified.[1]

  • Statistical Analysis: Data on live mass gain and feed efficiency were statistically analyzed to determine significant differences between treatment groups.[1]

2. Monensin Efficacy Trial in Broiler Chickens (Experimental Infection)

  • Objective: To investigate the efficacy of different granulometric characteristics of monensin sodium in controlling experimental coccidiosis in broiler chickens.[4]

  • Animals: Three hundred and fifty Cobb 700 chicks.[4]

  • Experimental Design:

    • Group 1 (n=150): Fed a diet supplemented with powdered monensin (particle size ≤100 µm).

    • Group 2 (n=150): Fed a diet supplemented with granulated monensin (particle size 450-650 µm).

    • Group 3 (n=50): Unmedicated control group.[4]

  • Infection Model: All birds were experimentally infected with 8 × 10⁴ sporulated oocysts of Eimeria spp.[4]

  • Parameters Measured:

    • Body Weight: Recorded weekly.[4]

    • Oocysts per gram of litter: Recorded weekly.[4]

    • Intestinal Oocyst Counts and Lesion Scores: A total of 96 randomly selected birds were culled during the trial for these assessments.[4]

  • Statistical Analysis: Statistical tests were used to compare body weights, oocyst counts, and lesion scores between the different treatment groups.[4]

IV. Visualized Pathways and Workflows

Arprinocid_Mechanism cluster_parasite Eimeria Parasite Arprinocid_N_oxide This compound HGPRT HGPRT Enzyme Arprinocid_N_oxide->HGPRT Inhibits Purine_Salvage Purine Salvage Pathway HGPRT->Purine_Salvage Essential for Nucleic_Acid DNA/RNA Synthesis Purine_Salvage->Nucleic_Acid Leads to Parasite_Death Parasite Death Nucleic_Acid->Parasite_Death Disruption leads to Monensin_Mechanism cluster_membrane Parasite Cell Membrane cluster_cell Parasite Cell Monensin Monensin Complex Monensin-Na+ Complex Monensin->Complex Na_ion Na+ Ion Na_ion->Complex Ion_Gradient Disrupted Ion Gradient Complex->Ion_Gradient Transports Na+ into cell Membrane Water_Influx Water Influx Ion_Gradient->Water_Influx Causes Cell_Swelling Cell Swelling Water_Influx->Cell_Swelling Cell_Lysis Cell Lysis Cell_Swelling->Cell_Lysis Experimental_Workflow cluster_arprinocid Arprinocid Floor Pen Trial cluster_monensin Monensin Experimental Infection Trial A1 Day-old Ross broiler chicks A2 Allocation to treatment groups (Control, Arprinocid 60ppm, etc.) A1->A2 A3 Artificial infection with mixed Eimeria spp. A2->A3 A4 56-day trial period A3->A4 A5 Data Collection: - Live mass gain - Feed efficiency - Lesion scores (Day 22) - Litter oocyst counts A4->A5 B1 Cobb 700 chicks B2 Allocation to treatment groups (Control, Powdered Monensin, Granulated Monensin) B1->B2 B3 Experimental infection with 8 x 10^4 sporulated Eimeria oocysts B2->B3 B4 Data Collection: - Weekly body weight - Weekly litter oocyst counts - Intestinal oocyst counts & lesion scores (culled birds) B3->B4

References

Safety Operating Guide

Essential Safety and Logistics for Handling Arprinocid-N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Arprinocid-N-oxide in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data available for this compound and its parent compound, Arprinocid.

ParameterValueCompoundSource
Toxicity (in vitro) ID50 = 5.0 ppmThis compound[2]
Storage Temperature (Short-term) 0 - 4 °CThis compound[3]
Storage Temperature (Long-term) -20 °CThis compound[3]
Intoxication Dose (Broiler chickens) 50 mg/kgArprinocid[4]
Intoxication Dose (Turkey poults) up to 18 mg/kgArprinocid[4]
Intoxication Dose (Ducklings) up to 18 mg/kgArprinocid[4]
Intoxication Dose (Goslings) up to 6 mg/kgArprinocid[4]
Intoxication Dose (Calves) up to 10 mg/kgArprinocid[4]
Intoxication Dose (Lambs) up to 60 mg/kgArprinocid[4]
Intoxication Dose (Pigs) up to 30 mg/kgArprinocid[4]
Lethal Dose (Chickens) > 100 mg/kgArprinocid[4]
Lethal Dose (Turkeys & Ducklings) 30 mg/kgArprinocid[4]
Lethal Dose (Goslings) 18 mg/kgArprinocid[4]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The product should be shipped under ambient temperature as a non-hazardous chemical.[3]

  • Store the container in a dry, dark, and well-ventilated place.[1][3]

  • For short-term storage (days to weeks), maintain a temperature of 0 - 4 °C.[3]

  • For long-term storage (months to years), store at -20 °C.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[1]

  • Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[1]

  • Respiratory Protection: While the SDS for Arprinocid does not specify respiratory protection, due to the noted toxicity of this compound, it is prudent to handle the compound in a well-ventilated area or a chemical fume hood.

3. Handling and Preparation of Solutions:

  • Handle the compound in a designated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Avoid creating dust. If working with a powder, use techniques to minimize dust generation.

  • When preparing solutions, ensure adequate ventilation.

  • Wash hands thoroughly after handling.

4. In Case of a Spill:

  • Ensure adequate ventilation.

  • Use personal protective equipment as required.[1]

  • For a powder spill, cover with a plastic sheet or tarp to minimize spreading.[1]

  • Mechanically take up the spilled material and place it in appropriate containers for disposal.[1]

  • Clean the contaminated surface thoroughly.[1]

Emergency Procedures

In the event of exposure, follow these first aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

  • Skin Contact: Wash the skin with soap and water.[1]

  • Eye Contact: Wash with plenty of water.[1]

  • Ingestion: Never give anything by mouth to an unconscious person. Clean the mouth with water.[1]

  • In all cases of exposure, consult a physician if necessary.[1]

Fire-Fighting Measures:

  • Use extinguishing media appropriate for the surrounding environment.[1]

  • Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including hydrogen fluoride, carbon oxides, nitrogen oxides (NOx), and phosgene.[1]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Disposal: Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[1]

  • Contaminated Packaging: Do not reuse the container. Dispose of it in the same manner as the product.[1]

  • Spill Residue: Any material used to clean up a spill should be placed in a sealed, appropriate container and disposed of as hazardous waste.

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Disposal start Receive Shipment inspect Inspect Container for Damage start->inspect store Store Appropriately Short-term: 0-4°C Long-term: -20°C inspect->store No Damage handle_leak Handle Leaking Container (Follow Spill Protocol) inspect->handle_leak Damage/Leak don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->don_ppe dispose_waste Dispose of Waste (Chemical & Contaminated Materials) handle_leak->dispose_waste prepare_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) don_ppe->prepare_workspace weigh_handle Weigh and Handle Compound prepare_workspace->weigh_handle experiment Perform Experiment weigh_handle->experiment spill_check Spill Occurs? weigh_handle->spill_check exposure_check Exposure Occurs? weigh_handle->exposure_check experiment->dispose_waste spill_check->experiment No spill_protocol Follow Spill Protocol (Ventilate, Contain, Clean) spill_check->spill_protocol Yes exposure_check->experiment No first_aid Administer First Aid (as per guidelines) exposure_check->first_aid Yes spill_protocol->dispose_waste seek_medical Seek Medical Attention first_aid->seek_medical decontaminate Decontaminate Workspace dispose_waste->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe end End of Process remove_ppe->end

Fig. 1: Workflow for Handling this compound

References

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